molecular formula C25H24O12 B1237887 3,4-Dicaffeoylquinic acid CAS No. 89886-30-6

3,4-Dicaffeoylquinic acid

货号: B1237887
CAS 编号: 89886-30-6
分子量: 516.4 g/mol
InChI 键: UFCLZKMFXSILNL-RVXRWRFUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,5-di-O-caffeoylquinic acid is a quinic acid. It is a conjugate acid of a 4,5-di-O-caffeoyl quinate.
4,5-Dicaffeoylquinic acid has been reported in Gardenia jasminoides, Farfugium japonicum, and other organisms with data available.
See also: Lonicera japonica flower (part of);  Stevia rebaudiuna Leaf (part of).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

89886-30-6, 57378-72-0
Record name 3,4-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dicaffeoylquinic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, is a naturally occurring polyphenolic compound found in a variety of plants, including Laggera alata and Lonicera japonica Thunb.[1][2] As a member of the dicaffeoylquinic acid family, it is an ester formed from two molecules of caffeic acid and one molecule of quinic acid.[3] This compound has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and antiviral properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying molecular mechanisms.

Chemical Structure and Identification

This compound is characterized by a quinic acid core with two caffeoyl groups attached at the 3 and 4 positions.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Synonyms 3,4-Di-O-caffeoylquinic acid, Isochlorogenic acid B, 3,4-DCQA
CAS Number 14534-61-3
Molecular Formula C25H24O12
Molecular Weight 516.45 g/mol
SMILES O=C(/C=C/c1cc(O)c(O)cc1)O[C@H]2--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--(O)C2
InChI Key UFCLZKMFXSILNL-PSEXTPKNSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Off-white to light yellow solid
Melting Point 140 °C
Solubility DMSO: 50 mg/mL (96.81 mM) (Requires sonication)[1]
Ethanol: 50 mg/mL
DMF: 71 mg/mL
PBS (pH 7.2): 25 mg/mL
Storage Store at -20°C

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, which are summarized below.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its antioxidant capacity has been demonstrated in various in vitro assays.

Table 3: Antioxidant Activity of this compound

AssayEC50 / IC50
DPPH Radical Scavenging Activity EC50: 68.91 µg/mL[1]
Ferric Reducing Activity EC50: 2.18 µg/mL[1]
β-carotene Bleaching Activity EC50: 23.85 µg/mL[1]

The antioxidant mechanism of this compound is partly attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by compounds like 3,4-DCQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Activation_by_3_4_DCQA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCQA This compound Keap1_Nrf2 Keap1-Nrf2 Complex DCQA->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Release Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Figure 1. Nrf2 Signaling Pathway Activation by this compound.
Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, namely the NF-κB and MAPK pathways. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.

The anti-inflammatory action involves the inhibition of the phosphorylation of IκBα, which prevents the nuclear translocation of the NF-κB p50/p65 dimer. This, in turn, suppresses the transcription of genes encoding pro-inflammatory proteins. Additionally, 3,4-DCQA can inhibit the phosphorylation of key kinases in the MAPK pathway (p38, ERK, and JNK), which are upstream regulators of NF-κB and other inflammatory responses.

Anti_inflammatory_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK (p38, ERK, JNK) LPS->MAPK IKK IKK Complex LPS->IKK DCQA This compound DCQA->MAPK Inhibits phosphorylation DCQA->IKK Inhibits MAPK->IKK Activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα degradation & NF-κB release NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Proinflammatory_Genes Promotes transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Figure 2. Anti-inflammatory Mechanism of this compound.
Anti-influenza Activity

A unique biological activity of this compound is its ability to combat influenza A virus infection.[1] This effect is not due to direct viral inhibition but rather through the enhancement of the host's antiviral response. Specifically, 3,4-DCQA has been shown to increase the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) mRNA.[1] TRAIL can induce apoptosis in virus-infected cells, thereby aiding in viral clearance.

Anti_influenza_Mechanism DCQA This compound Host_Cell Host Cell DCQA->Host_Cell TRAIL_Gene TRAIL Gene Host_Cell->TRAIL_Gene Upregulates expression TRAIL_mRNA TRAIL mRNA TRAIL_Gene->TRAIL_mRNA Transcription TRAIL_Protein TRAIL Protein TRAIL_mRNA->TRAIL_Protein Translation Infected_Cell Influenza Virus- Infected Cell TRAIL_Protein->Infected_Cell Binds to receptor Apoptosis Apoptosis Infected_Cell->Apoptosis Induces

Figure 3. Anti-influenza Mechanism via TRAIL Upregulation.
Enzyme Inhibitory Activity

This compound has also been reported to inhibit certain enzymes, including α-glucosidase, which is relevant to the management of blood glucose levels.

Table 4: Enzyme Inhibitory Activity of this compound

EnzymeEC50
α-Glucosidase 241.80 µg/mL[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the stable DPPH free radical.

Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Sample_Prep Prepare 3,4-DCQA solution (various concentrations) Mix Mix 3,4-DCQA solution with DPPH solution Sample_Prep->Mix DPPH_Prep Prepare DPPH solution (in methanol/ethanol) DPPH_Prep->Mix Incubate Incubate in the dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and EC50 Measure->Calculate

Figure 4. Workflow for DPPH Radical Scavenging Assay.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent. The solution should have a deep purple color.

  • In a microplate or cuvette, add a specific volume of the 3,4-DCQA solution at various concentrations.

  • Add a fixed volume of the DPPH working solution to each well/cuvette.

  • Include a control containing the solvent instead of the sample.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • The EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Prepare a stock solution of this compound in a suitable solvent.

  • Add a small volume of the sample solution to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Protocol:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 0.1 M, pH 6.8).

  • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Prepare solutions of this compound at various concentrations.

  • In a 96-well plate, pre-incubate the enzyme solution with the 3,4-DCQA solution for a specific time (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG solution to the mixture.

  • Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Acarbose is typically used as a positive control.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of beneficial biological activities. Its potent antioxidant and anti-inflammatory properties, coupled with its unique anti-influenza mechanism, make it a valuable candidate for further research and development in the fields of pharmaceuticals and nutraceuticals. The detailed information on its properties, mechanisms of action, and experimental protocols provided in this guide serves as a valuable resource for scientists and researchers working on the development of new therapeutic agents. Further in vivo studies and clinical trials are warranted to fully elucidate its therapeutic potential in various human diseases.

References

A Technical Guide to the Biosynthesis of Dicaffeoylquinic Acids in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found in various plants, renowned for their significant therapeutic potential, including antioxidant, anti-inflammatory, and antiviral properties. As interest in these natural products for drug development and nutraceutical applications grows, a thorough understanding of their biosynthesis in plants is paramount. This technical guide provides an in-depth overview of the core biosynthetic pathways of DCQAs, presenting key quantitative data, detailed experimental protocols, and visual diagrams to facilitate research and development in this field.

Core Biosynthesis Pathways

The biosynthesis of DCQAs is intricately linked to the broader phenylpropanoid and shikimate pathways, which are central to the production of a wide array of secondary metabolites in plants. The immediate precursors for DCQA synthesis are derived from these pathways: quinic acid from the shikimate pathway and caffeoyl-CoA from the phenylpropanoid pathway.

Several enzymatic steps are crucial for the formation of DCQAs. The key enzymes involved include:

  • Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

  • p-Coumaroyl ester 3'-hydroxylase (C3'H): Hydroxylates the p-coumaroyl moiety of p-coumaroyl-quinate or p-coumaroyl-shikimate to a caffeoyl moiety.

  • Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT): This versatile enzyme can transfer hydroxycinnamoyl groups to both shikimate and quinate.

  • Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT): An enzyme with a higher affinity for quinate, playing a pivotal role in the synthesis of chlorogenic acid (5-caffeoylquinic acid), a direct precursor to DCQAs.[1][2]

The formation of DCQAs can occur through several proposed routes. A primary pathway involves the acylation of a monocaffeoylquinic acid (like chlorogenic acid) with a second caffeoyl group. This can be catalyzed by enzymes with chlorogenate:chlorogenate transferase (CCT) activity, a function that has been attributed to HQT under specific subcellular conditions.[3][4][5] Specifically, in the acidic environment of the plant vacuole where chlorogenic acid can accumulate to high concentrations, HQT can utilize one molecule of chlorogenic acid as an acyl donor and another as an acceptor to synthesize dicaffeoylquinic acids.[3][4][6] Another proposed pathway involves the enzyme isochlorogenate synthase (ICS), which can synthesize 3,5-diCQA from 5-CQA and caffeoyl-CoA.[7]

Signaling Pathways and Regulation

The biosynthesis of DCQAs is not static but is dynamically regulated in response to various internal and external stimuli. Abiotic stressors, such as ultraviolet (UV-C) radiation, have been shown to significantly upregulate the expression of key biosynthetic genes, including PAL, C4H, 4CL, HCT, and C3'H.[8][9][10][11] This induction of gene expression leads to an increased accumulation of DCQAs, suggesting a role for these compounds in plant defense mechanisms against environmental stressors.

Quantitative Data

A critical aspect of understanding and manipulating DCQA biosynthesis is the availability of quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize key quantitative findings from the literature.

Table 1: Kinetic Parameters of HQT Enzymes from Artichoke (Cynara cardunculus subsp. scolymus)[1]
EnzymeSubstrate (Acyl Donor)Substrate (Acyl Acceptor)Km (µM)Vmax (nkat/mg protein)
HQT1Caffeoyl-CoAQuinate13 ± 210.3 ± 0.9
HQT1p-Coumaroyl-CoAQuinate20 ± 38.1 ± 0.7
HQT1Caffeoyl-CoAShikimate110 ± 151.2 ± 0.2
HQT2Caffeoyl-CoAQuinate25 ± 42.5 ± 0.3
HQT2p-Coumaroyl-CoAQuinate15 ± 25.8 ± 0.6
HQT2Caffeoyl-CoAShikimate250 ± 300.5 ± 0.1

Note: nkat = nanomoles of substrate converted per second.

Table 2: Concentration of Caffeoylquinic Acid Derivatives in Korean Mountainous Vegetables (Chwinamul)[12]
Plant Species3,4-diCQA (µmol/g)3,5-diCQA (µmol/g)4,5-diCQA (µmol/g)5-CQA (µmol/g)3-CQA (µmol/g)
Aster scaber2.011.871.5610.2325.43
Solidago virgaurea var. gigantea00063.000
Ligularia fischeri1.542.111.8915.6733.12
Syneilesis palmata00025.3445.11
Table 3: Concentration of Dicaffeoylquinic Acid Isomers in Artichoke Heads, Juice, and Pomace[13]
Sample1,3-diCQA (Cynarin) (mg/kg)1,5-diCQA (mg/kg)3,4-diCQA (mg/kg)3,5-diCQA (mg/kg)4,5-diCQA (mg/kg)
Artichoke Heads15038902501200450
Artichoke Juice180050100300150
Artichoke Pomace20032692001000400

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DCQA biosynthesis.

Protocol 1: Extraction of Dicaffeoylquinic Acids from Plant Tissues[14][15]
  • Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder.

  • Extraction Solvent: Prepare an 80% methanol in water (v/v) solution.

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material into a conical flask.

    • Add 20 mL of the extraction solvent.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

    • Agitate the mixture on a shaker at room temperature for 1 hour.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Storage: Store the filtered extract at -20°C until analysis.

Protocol 2: HPLC-DAD Analysis of Dicaffeoylquinic Acids[16][17][18]
  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-30 min: Linear gradient from 10% to 40% B

    • 30-35 min: Linear gradient from 40% to 100% B

    • 35-40 min: 100% B

    • 40-45 min: Linear gradient from 100% to 10% B

    • 45-50 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at 325 nm for dicaffeoylquinic acids.

  • Quantification: Use external standards of known concentrations for each DCQA isomer to generate a calibration curve.

Protocol 3: LC-MS/MS Analysis for Isomer Discrimination[19][20][21][22][23]
  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or ion trap).

  • Column: A C18 or phenyl-hexyl reversed-phase column suitable for high-resolution separation.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to achieve separation of the isomers (to be optimized based on the specific column and instrument).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Parameters:

    • Precursor Ion Scan: Scan for the deprotonated molecular ion [M-H]- of DCQAs (m/z 515.1).

    • Product Ion Scan (MS2): Fragment the precursor ion to generate characteristic product ions. Key fragment ions for DCQAs include m/z 353 (loss of a caffeoyl group) and m/z 191 (quinic acid).

    • Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific transitions (e.g., 515.1 -> 353.1, 515.1 -> 191.1).

  • Isomer Discrimination: The relative abundance of fragment ions in the MSn spectra can be used to distinguish between different DCQA isomers.

Protocol 4: Enzyme Extraction and HQT Activity Assay[1][2][13][24][25][26]
  • Protein Extraction:

    • Grind frozen plant tissue to a fine powder in liquid nitrogen.

    • Homogenize the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 10% glycerol, and 1% PVPP).

    • Centrifuge at 14,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the crude protein extract.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • HQT Activity Assay:

    • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 2 mM DTT, 50 µM caffeoyl-CoA, and 500 µM quinic acid.

    • Enzyme Addition: Add a known amount of the protein extract (e.g., 10-50 µg) to initiate the reaction.

    • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

    • Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or by heating.

    • Analysis: Analyze the reaction products by HPLC or LC-MS to quantify the amount of chlorogenic acid and/or dicaffeoylquinic acids formed.

Visualization of Pathways and Workflows

To provide a clearer understanding of the complex processes involved in DCQA biosynthesis and analysis, the following diagrams have been generated using the DOT language for Graphviz.

Dicaffeoylquinic Acid Biosynthesis Pathway Shikimate_Pathway Shikimate Pathway Quinic_Acid Quinic Acid Shikimate_Pathway->Quinic_Acid Phenylpropanoid_Pathway Phenylpropanoid Pathway L_Phenylalanine L-Phenylalanine Phenylpropanoid_Pathway->L_Phenylalanine Chlorogenic_Acid Chlorogenic Acid (5-Caffeoylquinic Acid) Quinic_Acid->Chlorogenic_Acid p_Coumaroyl_Quinate p-Coumaroyl-Quinate Quinic_Acid->p_Coumaroyl_Quinate Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA HCT, C3'H p_Coumaroyl_CoA->p_Coumaroyl_Quinate HCT Caffeoyl_CoA->Chlorogenic_Acid HQT Dicaffeoylquinic_Acids Dicaffeoylquinic Acids Caffeoyl_CoA->Dicaffeoylquinic_Acids Chlorogenic_Acid->Dicaffeoylquinic_Acids HQT (CCT activity) / ICS p_Coumaroyl_Quinate->Chlorogenic_Acid C3'H PAL PAL C4H C4H FourCL 4CL HCT HCT C3H C3'H HQT HQT

Caption: Core biosynthesis pathway of dicaffeoylquinic acids.

Experimental Workflow for DCQA Analysis Plant_Material Plant Material (e.g., Leaves, Flowers) Extraction Extraction (80% Methanol, Sonication) Plant_Material->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC_DAD HPLC-DAD Analysis (Quantification) Filtration->HPLC_DAD LC_MSMS LC-MS/MS Analysis (Isomer Identification) Filtration->LC_MSMS Data_Analysis Data Analysis (Quantification, Identification) HPLC_DAD->Data_Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for DCQA analysis from plant material.

Conclusion

The biosynthesis of dicaffeoylquinic acids is a complex and highly regulated process that is integral to plant secondary metabolism. This technical guide has provided a comprehensive overview of the key pathways, enzymes, and regulatory mechanisms involved. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the fields of plant science, natural product chemistry, and drug development. A deeper understanding of these biosynthetic pathways will be instrumental in developing strategies for the enhanced production of these valuable compounds, either through metabolic engineering in plants or through biotechnological approaches in microbial systems. Further research into the specificities of the involved enzymes and the intricate regulatory networks will undoubtedly unlock new possibilities for harnessing the therapeutic potential of dicaffeoylquinic acids.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of Isochlorogenic Acid B

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Isochlorogenic acid B, a naturally occurring polyphenolic compound. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

Isochlorogenic acid B, also known as 3,4-dicaffeoylquinic acid, is a member of the phenylpropanoid class of organic compounds. It is recognized for its significant antioxidant, anti-inflammatory, and antiviral properties.

Table 1: General and Physical Properties of Isochlorogenic Acid B

PropertyValueSource
IUPAC Name (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acidN/A
Synonyms This compound, 3,4-DCQAN/A
CAS Number 14534-61-3N/A
Molecular Formula C25H24O12N/A
Molecular Weight 516.45 g/mol N/A
Appearance White to pale yellow powder/solidN/A
Melting Point >175 °C (decomposition)[1]
Boiling Point 810.80 °C (estimated)[2]
Storage Store at -20°C, protect from light. For solutions, short-term storage at -20°C (1 month) or -80°C (6 months) is recommended. Avoid repeated freeze-thaw cycles.[3]

Table 2: Solubility of Isochlorogenic Acid B

SolventSolubilitySource
Ethanol (EtOH) ≥ 51.6 mg/mL[3]
Dimethyl Sulfoxide (DMSO) ≥ 17.37 mg/mLN/A
Water 720.5 mg/L (estimated at 25 °C)[2]
Methanol Soluble
Pyridine Soluble

Table 3: Spectroscopic Data References for Isochlorogenic Acid B and Related Isomers

Spectroscopic TechniqueKey Findings and References
UV-Visible (UV-Vis) Exhibits characteristic absorbance maxima for caffeic acid derivatives, typically around 324-330 nm. The UV spectrum can be used for quantification in HPLC analysis.[4][5][6][7][8]
Infrared (IR) The IR spectrum of related chlorogenic acids shows a broad band around 3400 cm⁻¹ (O-H stretching of hydroxyl groups and carboxylic acid), and a band below 1700 cm⁻¹ characteristic of the C=O stretching of the ester and carboxylic acid groups.[9]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR data have been published for isochlorogenic acid isolated from Lonicera etrusca, providing chemical shifts for the protons and carbons in the quinic acid and caffeoyl moieties.[10]
Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is commonly used for identification. Fragmentation patterns of chlorogenic acids typically show a base peak corresponding to the quinic acid moiety (m/z 191) and fragments related to the caffeoyl groups.[7][11][12]

Experimental Protocols

A common source of isochlorogenic acid B is the flower buds of Lonicera japonica. The following is a generalized protocol based on published methods.[13][14][15]

Experimental Workflow for Isolation and Purification

G start Plant Material (e.g., Lonicera japonica flower buds) extraction Methanol Extraction start->extraction concentration Concentration under reduced pressure extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hsccc High-Speed Counter-Current Chromatography (HSCCC) silica_gel->hsccc prep_hplc Preparative HPLC hsccc->prep_hplc identification Structural Identification (MS, NMR) prep_hplc->identification end Pure Isochlorogenic Acid B identification->end

Caption: Workflow for the isolation and purification of Isochlorogenic Acid B.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with methanol.

  • Preliminary Purification: The crude extract is concentrated and subjected to silica gel column chromatography to obtain a fraction enriched with isochlorogenic acids.

  • HSCCC Separation: The enriched fraction is further separated using High-Speed Counter-Current Chromatography (HSCCC) to isolate a mixture of isochlorogenic acid isomers.

  • Preparative HPLC: The isomer mixture is then subjected to preparative High-Performance Liquid Chromatography (HPLC) to yield pure isochlorogenic acid B.

  • Structural Confirmation: The identity and purity of the isolated compound are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[13]

HPLC is a standard method for the quantification of isochlorogenic acid B in various samples.

Experimental Workflow for HPLC Analysis

G sample_prep Sample Preparation (Extraction and Filtration) injection Injection of Sample sample_prep->injection hplc_system HPLC System with UV Detector column Reversed-Phase C18 Column hplc_system->column detection UV Detection (e.g., 330 nm) column->detection mobile_phase Mobile Phase (e.g., Acetonitrile/Phosphate Buffer) mobile_phase->column injection->column quantification Quantification using a Calibration Curve detection->quantification result Concentration of Isochlorogenic Acid B quantification->result

Caption: Workflow for the HPLC analysis of Isochlorogenic Acid B.

Typical HPLC Conditions: [16][17][18][19][20][21]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous solution (e.g., 0.2% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 - 1.2 mL/min.

  • Detection: UV detection at the absorbance maximum of isochlorogenic acid B, which is around 330 nm.

  • Quantification: A calibration curve is generated using a certified reference standard of isochlorogenic acid B.

Signaling Pathways

Isochlorogenic acid B exerts its biological effects through the modulation of several key signaling pathways.

Isochlorogenic acid B has been shown to mitigate inflammation and oxidative stress by influencing the NF-κB and Nrf2 pathways.[22][23][24][25][26][27][28][29]

G cluster_0 Inflammatory Stimuli cluster_1 Isochlorogenic Acid B Action cluster_2 Cellular Response TLR4 TLR4 NFkB NF-κB TLR4->NFkB Activates ICAB Isochlorogenic Acid B ICAB->NFkB Inhibits Nrf2 Nrf2 ICAB->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Isochlorogenic Acid B's modulation of NF-κB and Nrf2 pathways.

Description: Isochlorogenic acid B inhibits the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. By doing so, it downregulates the expression of pro-inflammatory cytokines. Concurrently, it can activate the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.[22][23][24][25][26][27][28][29]

The antiviral activity of chlorogenic acids, including isochlorogenic acid B, has been attributed to the inhibition of viral entry and replication. One of the proposed mechanisms involves the inhibition of viral neuraminidase.[30][31][32][33][34]

G cluster_0 Viral Infection Cycle cluster_1 Isochlorogenic Acid B Action cluster_2 Enzymatic Target Virus Virus Host_Cell Host Cell Virus->Host_Cell Attachment and Entry Replication Viral Replication Host_Cell->Replication Release Progeny Virus Release Replication->Release Release->Virus New Virions ICAB Isochlorogenic Acid B Neuraminidase Neuraminidase ICAB->Neuraminidase Inhibits Neuraminidase->Release Facilitates

Caption: Proposed antiviral mechanism of Isochlorogenic Acid B via neuraminidase inhibition.

Description: Isochlorogenic acid B and related compounds are suggested to inhibit the activity of viral neuraminidase. This enzyme is crucial for the release of newly formed virus particles from infected host cells. By inhibiting neuraminidase, isochlorogenic acid B can prevent the spread of the virus to other cells.[30][31] Furthermore, it has been shown to interfere with the translation step of viral replication and may induce the expression of protective enzymes like heme oxygenase-1 (HO-1) which contributes to its antiviral effect against viruses such as Hepatitis B.[32][35]

References

A Comprehensive Technical Guide to the IUPAC Nomenclature of Dicaffeoylquinic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for dicaffeoylquinic acid (diCQA) isomers. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering clarity and precision in the identification and application of these potent bioactive molecules. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes important molecular pathways to facilitate a deeper understanding of diCQA chemistry and biology.

Introduction to Dicaffeoylquinic Acids

Dicaffeoylquinic acids are a class of polyphenolic compounds formed by the esterification of two caffeic acid molecules with one molecule of quinic acid. These compounds are widely distributed in the plant kingdom and are particularly abundant in coffee beans, artichokes, and various medicinal herbs. Exhibiting a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects, diCQA isomers are of significant interest to the pharmaceutical and nutraceutical industries. The precise positioning of the two caffeoyl moieties on the quinic acid core gives rise to six possible positional isomers, each with potentially distinct physicochemical properties and biological activities. Accurate and consistent nomenclature is therefore paramount for unambiguous scientific communication and effective research and development.

IUPAC Nomenclature of Dicaffeoylquinic Acid Isomers

The IUPAC nomenclature for diCQA isomers is based on the numbering of the carbon atoms of the quinic acid ring. The carboxylic acid group is at position 1, and the ring is numbered to give the lowest possible locants to the substituents. The natural stereochemistry of quinic acid is (1S,3R,4S,5R). However, historical and non-systematic naming conventions have led to some confusion in the literature. This guide adheres strictly to the IUPAC recommendations.

Table 1: IUPAC Nomenclature of the Six Positional Isomers of Dicaffeoylquinic Acid

Common NameIUPAC Name with Stereochemistry
1,3-diCQA (1S,3R,4R,5R)-1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylic acid
1,4-diCQA (1S,3R,4S,5R)-1,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,5-dihydroxycyclohexane-1-carboxylic acid
1,5-diCQA (1R,3R,4S,5R)-1,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-3,4-dihydroxycyclohexane-1-carboxylic acid
3,4-diCQA (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
3,5-diCQA (1R,3R,4S,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid
4,5-diCQA (1S,3R,4R,5R)-4,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,3-dihydroxycyclohexane-1-carboxylic acid

Spectroscopic and Spectrometric Characterization

The differentiation of diCQA isomers is a significant analytical challenge due to their similar molecular weights and fragmentation patterns in mass spectrometry. However, careful analysis of tandem mass spectrometry (MS/MS) data and nuclear magnetic resonance (NMR) spectroscopy can enable their unambiguous identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the separation and identification of diCQA isomers. The fragmentation patterns, particularly the relative intensities of specific product ions, can be diagnostic.

Table 2: Key Diagnostic MS/MS Fragment Ions for the Differentiation of Dicaffeoylquinic Acid Isomers (Negative Ion Mode)

IsomerPrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Observations
1,3-diCQA 515353, 191, 179, 173, 161Ease of removal of caffeoyl residue is high.
1,4-diCQA 515353, 191, 179, 173, 161Distinctive fragmentation involves elimination of the C1 caffeoyl residue and subsequent dehydrations.
1,5-diCQA 515353, 191, 179, 173, 161Ease of removal of caffeoyl residue is high, similar to 1,3-diCQA.
3,4-diCQA 515353, 191, 179, 173, 161MS³ base peak is typically at m/z 173.
3,5-diCQA 515353, 191, 179, 161MS³ base peak is at m/z 191.
4,5-diCQA 515353, 191, 179, 173, 161MS³ base peak is at m/z 173.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the definitive assignment of the positions of the caffeoyl groups on the quinic acid ring. Chemical shifts of the protons attached to the esterified carbons of the quinic acid moiety are particularly informative.

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Key Protons of Dicaffeoylquinic Acid Isomers in Methanol-d₄

Proton3,4-diCQA3,5-diCQA4,5-diCQA
H-3~5.3~5.4~4.2
H-4~5.1~4.2~5.3
H-5~4.2~5.4~5.3

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. Data for all six isomers is not consistently reported in a single source.

Biological Activities of Dicaffeoylquinic Acid Isomers

The different spatial arrangements of the caffeoyl groups in diCQA isomers can significantly influence their biological activities.

Table 4: Comparative Biological Activities of Dicaffeoylquinic Acid Isomers

IsomerBiological ActivityQuantitative DataReference
1,5-diCQA Anti-melanogenesis61% inhibition of melanin synthesis in B16F1 cells at 25 µM
3,4-diCQA Anti-melanogenesisHigh inhibitory effect on cell-free tyrosinase, similar to arbutin (35%) at 25 µM
3,5-diCQA Antioxidant (DPPH)IC₅₀ = 4.26 µg/mL
4,5-diCQA Anti-melanogenesis84% inhibition of melanin synthesis in B16F1 cells at 25 µM
4,5-diCQA Tyrosinase InhibitionHigh inhibitory effect on cell-free tyrosinase, similar to arbutin (35%) at 25 µM

Experimental Protocols

Isolation and Purification of Dicaffeoylquinic Acid Isomers

A common method for the isolation of diCQA isomers from plant material involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a polar solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve stability.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning to remove non-polar compounds. A typical scheme involves partitioning between n-hexane, ethyl acetate, and water. The diCQAs are generally found in the ethyl acetate and aqueous fractions.

  • Chromatographic Purification: The enriched fractions are further purified using chromatographic techniques. High-performance counter-current chromatography (HPCCC) or preparative high-performance liquid chromatography (prep-HPLC) on a reversed-phase column (e.g., C18) are commonly employed.

G PlantMaterial Dried Plant Material Extraction Extraction (Methanol/Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate, Water) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction AqFraction Aqueous Fraction Partitioning->AqFraction Purification Chromatographic Purification (prep-HPLC/HPCCC) EtOAcFraction->Purification AqFraction->Purification IsolatedIsomers Isolated diCQA Isomers Purification->IsolatedIsomers

Figure 1: General workflow for the isolation of diCQA isomers.
HPLC-MS/MS Analysis of Dicaffeoylquinic Acid Isomers

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or ion trap).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic isomers. For example: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-90% B; 35-40 min, 90% B; followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Scan Mode: Full scan and product ion scan (MS/MS).

  • Capillary Voltage: -3.5 kV.

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 8 L/min.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

Signaling Pathways

Anti-Melanogenesis Signaling Pathway of 4,5-Dicaffeoylquinic Acid

Recent studies have elucidated the mechanism by which 4,5-diCQA inhibits melanogenesis in melanoma cells. This isomer has been shown to downregulate the expression of key melanogenic enzymes by modulating the cAMP/PKA/CREB signaling pathway, ultimately leading to a decrease in the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanogenesis.

G cluster_cell Melanocyte AC Adenylyl Cyclase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB p-CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin diCQA 4,5-Dicaffeoylquinic Acid diCQA->AC

Figure 2: Inhibition of melanogenesis by 4,5-diCQA.

Conclusion

The accurate identification and nomenclature of dicaffeoylquinic acid isomers are fundamental for advancing research into their therapeutic potential. This guide provides a centralized resource for the IUPAC nomenclature, analytical methodologies, and biological activities of these promising natural compounds. The provided tables and diagrams are intended to serve as quick references for researchers and drug development professionals, facilitating more precise and impactful scientific endeavors in this field.

The Discovery and Natural Genesis of 3,4-Dicaffeoylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3,4-Dicaffeoylquinic acid (3,4-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound extensively distributed throughout the plant kingdom. First identified in the mid-20th century, this molecule has garnered significant scientific interest due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, natural origin, and biosynthesis of 3,4-DCQA. It is intended for researchers, scientists, and professionals in the fields of pharmacognosy, natural product chemistry, and drug development. The guide details the biosynthetic pathway, summarizes its prevalence in various plant species with quantitative data, and outlines the experimental protocols for its extraction, isolation, and characterization.

Introduction

This compound, also known as isochlorogenic acid B, is an ester formed from one molecule of quinic acid and two molecules of caffeic acid.[1] Its discovery and subsequent research have highlighted its significant role in plant defense mechanisms and its potential as a therapeutic agent.[2] This document serves as a detailed resource on the fundamental aspects of 3,4-DCQA, from its creation in nature to its isolation in the laboratory.

Biosynthesis of this compound

The biosynthesis of this compound is intricately linked to the broader phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway originates from the shikimic acid pathway, which provides the precursor, L-phenylalanine.

The key steps leading to the formation of 3,4-DCQA are as follows:

  • Shikimic Acid Pathway: This pathway generates chorismic acid, which is then converted to L-phenylalanine.

  • Phenylpropanoid Pathway: L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid.

  • Formation of Caffeoyl-CoA: p-Coumaric acid is subsequently converted to caffeoyl-CoA through a series of enzymatic reactions involving 4-coumarate:CoA ligase (4CL) and p-coumaroyl ester 3'-hydroxylase (C3'H).

  • Esterification with Quinic Acid: Caffeoyl-CoA then serves as an acyl donor for the esterification of quinic acid. This reaction is catalyzed by hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) to form 3-O-caffeoylquinic acid (chlorogenic acid).

  • Formation of Dicaffeoylquinic Acids: 3,4-DCQA is hypothesized to be formed through the subsequent acylation of monocaffeoylquinic acids with another molecule of caffeoyl-CoA.[2][3]

Biosynthesis_of_3_4_Dicaffeoylquinic_Acid Shikimic_Acid_Pathway Shikimic Acid Pathway L_Phenylalanine L-Phenylalanine Shikimic_Acid_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeoyl_CoA Caffeoyl-CoA p_Coumaric_Acid->Caffeoyl_CoA 4CL, C3'H Chlorogenic_Acid Chlorogenic Acid (3-O-caffeoylquinic acid) Caffeoyl_CoA->Chlorogenic_Acid HQT _3_4_DCQA This compound Caffeoyl_CoA->_3_4_DCQA Quinic_Acid Quinic Acid Quinic_Acid->Chlorogenic_Acid Chlorogenic_Acid->_3_4_DCQA Acylation

Caption: Biosynthetic pathway of this compound.

Natural Occurrence and Quantitative Data

This compound is found in a wide array of plant species, often alongside other caffeoylquinic acid isomers. Its concentration can vary significantly depending on the plant species, part of the plant, and growing conditions. Notable sources include members of the Asteraceae, Lamiaceae, and Caprifoliaceae families.

Plant SpeciesPlant PartConcentration of this compoundReference
Artemisia dracunculus L.Aerial Parts3.86 mg/g (water-ethanolic extract)[4]
Tussilago farfara L.Leaves51.58 mg/g (water-ethanolic extract)[4]
Gynura procumbensLeavesFound to be a major compound[5]
Lonicera japonica Thunb.Leaves20.3 mg isolated from a larger extract fraction[6]
Artemisia capillarisHerbQuantified, but specific values vary[7]

Experimental Protocols

Extraction and Isolation of this compound from Lonicera japonica

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of 3,4-DCQA from the leaves of Lonicera japonica.[6][8]

4.1.1. Materials and Reagents

  • Dried leaves of Lonicera japonica

  • Methanol (analytical grade)

  • n-Butanol (analytical grade)

  • Methyl tert-butyl ether (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Acetic acid (analytical grade)

  • Rotary evaporator

  • High-Speed Counter-Current Chromatography (HSCCC) system

  • Preparative High-Performance Liquid Chromatography (prep-HPLC) system

4.1.2. Extraction Procedure

  • Powdering: Grind the dried leaves of Lonicera japonica into a fine powder.

  • Maceration: Macerate the powdered plant material with 80% methanol at room temperature for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with n-butanol. Collect the n-butanol fraction, which is enriched with caffeoylquinic acids.

  • Drying: Evaporate the n-butanol fraction to dryness.

4.1.3. Isolation by HSCCC

  • Solvent System: Prepare a two-phase solvent system of methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) in a 2:2:1:5 (v/v/v/v) ratio.

  • Equilibration: Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

  • HSCCC Separation:

    • Fill the HSCCC column with the stationary phase.

    • Dissolve the dried n-butanol extract in a mixture of the upper and lower phases (1:1, v/v).

    • Inject the sample into the HSCCC system.

    • Elute with the mobile phase at a defined flow rate.

    • Collect fractions based on the elution profile monitored by UV detection.

4.1.4. Purification by Preparative HPLC

  • Column: Use a C18 reversed-phase preparative column.

  • Mobile Phase: Employ a gradient elution system with acetonitrile (A) and water containing 0.1% formic acid (B).

  • Purification: Inject the fraction containing 3,4-DCQA (as determined by analytical HPLC) onto the prep-HPLC system. Collect the peak corresponding to 3,4-DCQA.

  • Drying: Evaporate the solvent from the collected fraction to obtain purified this compound.

Extraction_Workflow Plant_Material Dried Lonicera japonica leaves Extraction Methanol Extraction Plant_Material->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Fractionation Liquid-Liquid Partitioning (n-Butanol/Water) Concentration->Fractionation HSCCC High-Speed Counter-Current Chromatography (HSCCC) Fractionation->HSCCC Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC Isolated_Compound Purified this compound Prep_HPLC->Isolated_Compound

Caption: General workflow for the extraction and isolation of 3,4-DCQA.

Characterization

The structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid or phosphoric acid).

  • Detection: UV-Vis detector, typically at 325-330 nm, which is the characteristic absorbance maximum for caffeoylquinic acids.

  • Identification: Comparison of retention time with a certified reference standard.

4.2.2. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Expected Ion: The deprotonated molecule [M-H]⁻ at an m/z of approximately 515.1191.

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to confirm the structure by observing characteristic fragment ions corresponding to the loss of caffeoyl moieties.[9]

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR: Provides information on the number and chemical environment of protons, including characteristic signals for the vinyl protons of the caffeoyl groups and the protons of the quinic acid ring.

  • ¹³C-NMR: Shows the carbon skeleton of the molecule, with distinct signals for the carbonyl carbons of the ester groups, the aromatic carbons of the caffeoyl moieties, and the carbons of the quinic acid core.[6]

  • 2D-NMR (COSY, HMQC, HMBC): Used for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the caffeic acid and quinic acid moieties.[6]

Signaling Pathways Modulated by Dicaffeoylquinic Acids

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of dicaffeoylquinic acids, including 3,4-DCQA. These compounds have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and immune responses.

  • NF-κB Pathway: Dicaffeoylquinic acids have been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[2][10][11][12]

  • Nrf2/Keap1 Pathway: These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a transcription factor that upregulates the expression of antioxidant and detoxification enzymes, thereby protecting cells from oxidative stress.[3]

  • TRAIL Pathway: 3,4-DCQA has been shown to increase the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), which plays a role in antiviral responses by inducing apoptosis in virus-infected cells.[13]

Signaling_Pathways _3_4_DCQA This compound NF_kB_Pathway NF-κB Pathway _3_4_DCQA->NF_kB_Pathway Inhibits Nrf2_Pathway Nrf2/Keap1 Pathway _3_4_DCQA->Nrf2_Pathway Activates TRAIL_Pathway TRAIL Pathway _3_4_DCQA->TRAIL_Pathway Enhances Inflammation Inflammation NF_kB_Pathway->Inflammation Oxidative_Stress Oxidative Stress Response Nrf2_Pathway->Oxidative_Stress Antiviral_Response Antiviral Response TRAIL_Pathway->Antiviral_Response

Caption: Simplified overview of signaling pathways modulated by 3,4-DCQA.

Conclusion

This compound stands out as a widely distributed and biologically significant natural product. Its biosynthesis via the phenylpropanoid pathway underscores its fundamental role in plant metabolism. The methodologies for its extraction and characterization are well-established, enabling further investigation into its pharmacological properties. The ongoing elucidation of its interactions with key cellular signaling pathways continues to open new avenues for its potential application in the development of novel therapeutic agents. This guide provides a foundational resource for professionals engaged in the exploration and utilization of this promising natural compound.

References

An In-Depth Technical Guide to 3,4-Dicaffeoylquinic Acid: From Molecular Properties to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dicaffeoylquinic acid, a naturally occurring phenolic compound with significant therapeutic potential. This document details its physicochemical properties, experimental protocols for its isolation and analysis, and its modulatory effects on key signaling pathways.

Core Molecular and Physicochemical Properties

This compound, also known as Isochlorogenic acid B, is a derivative of quinic acid and two units of caffeic acid. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₂₅H₂₄O₁₂[1][2]
Molecular Weight 516.45 g/mol [3][4][5]
Monoisotopic Mass 516.126776232 Da[2]
Appearance Off-white to light yellow solid[4]
Melting Point 140 °C[1]
UV max 218, 330 nm[6]

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-influenza, and enzyme inhibitory effects. The following table summarizes key quantitative data on these activities.

Biological ActivityAssayTargetEC₅₀ / IC₅₀Reference
AntioxidantFerric Reducing Activity-2.18 µg/ml[2][7]
Antioxidantβ-carotene Bleaching-23.85 µg/ml[2][7]
AntioxidantDPPH Scavenging-68.91 µg/ml[2][7]
Enzyme Inhibitionα-glucosidaseα-glucosidase241.80 µg/ml[2]
CytotoxicityNCI-H23 (human lung adenocarcinoma)Cancer Cells3.26 µg/ml[2][7]
Anti-influenzaIn vivo mouse modelInfluenza A Virus50 mg/kg (oral administration)[1][7]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the isolation of this compound from a plant extract.

  • Extraction:

    • Air-dried and powdered plant material is extracted with 50% ethanol using ultrasound-assisted extraction.

    • The extract is then filtered and concentrated under reduced pressure.

  • HPLC Separation:

    • Column: Hypersil BDS C18 column or equivalent (e.g., Shim-pack VP-ODS C18, 5 µm, 150 x 4.6 mm).

    • Mobile Phase A: 0.5% acetic acid in water.

    • Mobile Phase B: Methanol or Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing polarity. A specific example is: 0-7 min, 5% B; 7-18 min, 5-30% B; 18-35 min, 30-60% B; 35-40 min, 60-95% B.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detector at 326 nm.

    • Fraction Collection: Fractions corresponding to the retention time of this compound are collected.

    • Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC and mass spectrometry.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Approximately 1-5 mg of purified this compound is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

    • The solution is transferred to a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher.

    • Standard pulse sequences are used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments to enable unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

  • Sample Preparation:

    • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).

  • Data Acquisition:

    • Analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with an HPLC system (LC-MS).

    • Mass spectra are acquired in both positive and negative ion modes.

    • Tandem mass spectrometry (MS/MS or MSⁿ) is used to obtain fragmentation patterns for structural confirmation by CID (Collision-Induced Dissociation) of the parent ion.

Biological Activity Assays

α-Glucosidase Inhibition Assay

  • A pre-reaction mixture is prepared containing the test sample (this compound at various concentrations) and α-glucosidase solution (e.g., 0.2 U/mL) in a phosphate buffer (pH 7.4).

  • The mixture is incubated at 37°C for 10 minutes.

  • The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The mixture is further incubated at 37°C for 20 minutes.

  • The reaction is stopped by adding a solution of sodium carbonate.

  • The absorbance is measured at 405 nm to quantify the amount of p-nitrophenol released.

  • Acarbose is typically used as a positive control.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.[8][9]

Antioxidant Activity (DPPH Radical Scavenging Assay)

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • The test sample (this compound) at various concentrations is added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value is determined.

Signaling Pathway Modulation: Anti-Influenza Activity via the TRAIL Pathway

This compound has been shown to exert its anti-influenza virus activity by upregulating the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[1][3] This section details the TRAIL-mediated apoptotic pathway.

Experimental Workflow for Investigating Anti-Influenza Activity

The following diagram illustrates a typical experimental workflow to evaluate the anti-influenza activity of this compound and its effect on the TRAIL pathway.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., MDCK, A549) virus_infection Influenza Virus Infection cell_culture->virus_infection compound_treatment Treatment with This compound virus_infection->compound_treatment viability_assay Cell Viability Assay (e.g., MTT) compound_treatment->viability_assay gene_expression Gene Expression Analysis (qRT-PCR for TRAIL and viral genes) compound_treatment->gene_expression protein_analysis Protein Analysis (Western Blot for pathway proteins) compound_treatment->protein_analysis animal_model Animal Model (e.g., BALB/c mice) influenza_challenge Influenza Virus Challenge animal_model->influenza_challenge oral_administration Oral Administration of This compound influenza_challenge->oral_administration survival_analysis Survival Rate Analysis oral_administration->survival_analysis viral_load Viral Load Measurement (in lungs) oral_administration->viral_load trail_mrna TRAIL mRNA Quantification (in lung tissue) oral_administration->trail_mrna

Caption: Experimental workflow for evaluating the anti-influenza activity of this compound.

The TRAIL-Mediated Apoptosis Signaling Pathway

The diagram below illustrates the key steps in the TRAIL signaling pathway, which is enhanced by this compound, leading to the apoptosis of virus-infected cells.

trail_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TRAIL TRAIL DR4_DR5 DR4 / DR5 (Death Receptors) TRAIL->DR4_DR5 Binds to DISC DISC Formation DR4_DR5->DISC Recruits FADD FADD FADD->DISC Pro_Caspase8 Pro-Caspase-8 Pro_Caspase8->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Directly activates (Type I cells) tBid tBid Bid->tBid Bax_Bak Bax / Bak tBid->Bax_Bak Activates Caspase3 Activated Caspase-3 (Executioner Caspase) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Cytochrome_c->Pro_Caspase3 Activates via Apoptosome

Caption: The TRAIL-mediated apoptosis signaling pathway.

References

Solubility profile of 3,4-Dicaffeoylquinic acid in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility Profile of 3,4-Dicaffeoylquinic Acid

Introduction

This compound (3,4-DCQA), also known as Isochlorogenic Acid B, is a natural polyphenolic compound found in various plants, including coffee beans, globe artichokes, and Lonicera japonica Thunb.[1]. It is recognized for a range of biological activities, including antioxidant, neuroprotective, hepatoprotective, and anti-influenza properties.[2][3]. The formulation and delivery of 3,4-DCQA for research and potential therapeutic applications are critically dependent on its solubility in different solvent systems. This guide provides a comprehensive overview of the solubility of this compound, details the experimental methods for its determination, and presents the available quantitative data.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents and aqueous solutions. The data, compiled from various sources, is presented below. It is important to note that variations in experimental conditions such as temperature and purity of the compound can lead to different reported values.

SolventSolubility (mg/mL)SourceNotes
Dimethylformamide (DMF)71Cayman Chemical[4]Experimental Data
Dimethyl sulfoxide (DMSO)50Cayman Chemical[4]Experimental Data
Dimethyl sulfoxide (DMSO)50MedChemExpress[2]Experimental Data
Dimethyl sulfoxide (DMSO)62TargetMol[5]Experimental Data
Ethanol50Cayman Chemical[4]Experimental Data
Phosphate-Buffered Saline (PBS, pH 7.2)25Cayman Chemical[4]Experimental Data
Water0.7205The Good Scents CompanyEstimated at 25 °C
Water0.12ALOGPSPredicted Data

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental step in its physicochemical characterization. For phenolic compounds like this compound, the shake-flask method is a widely accepted and standard technique for determining thermodynamic solubility.[6][7][8].

The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent, which is achieved when the solution is saturated.

Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for an extended period to ensure that equilibrium is reached. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the supernatant is quantified.

Detailed Methodology:

  • Preparation: An excess amount of crystalline this compound is added to a vial containing a precise volume of the chosen solvent (e.g., water, ethanol, DMSO).

  • Equilibration: The vials are sealed and placed in a mechanical shaker or agitator within a temperature-controlled environment (e.g., a water bath). The mixture is agitated for a sufficient duration, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium.[9].

  • Phase Separation: After the incubation period, the suspension is allowed to stand, and the undissolved solute is separated from the saturated solution. This is commonly achieved through centrifugation at high speed or by filtration using a low-binding filter (e.g., PTFE or PVDF).[9][10].

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. Common methods include:

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for quantifying the concentration of the analyte.[9].

    • UV-Vis Spectrophotometry: The concentration is determined by measuring the absorbance of the solution at the compound's maximum absorbance wavelength (λmax), which for 3,4-DCQA is around 330 nm.[4][8].

    • Gravimetric Analysis: This involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solid residue.[6][8].

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides high precision and is used for complex mixtures or when high sensitivity is required.[9].

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification start Start add_solute Add excess 3,4-DCQA to solvent start->add_solute agitate Agitate at constant temperature (24-72h) add_solute->agitate separate Centrifuge or Filter to remove solid agitate->separate quantify Analyze supernatant (HPLC, UV-Vis, LC-MS) separate->quantify result Determine Solubility (e.g., mg/mL) quantify->result

References

Methodological & Application

Application Note: Ultrasound-Assisted Extraction of 3,4-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,4-Dicaffeoylquinic acid (3,4-DCQA), also known as Isochlorogenic acid B, is a potent polyphenolic compound found in a variety of medicinal and edible plants. It is an ester formed from caffeic acid and quinic acid.[1] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its broad spectrum of biological activities. Research has demonstrated its efficacy as an antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective agent.[2][3][4] Furthermore, 3,4-DCQA has shown potential in inhibiting α-glucosidase and exerting cytotoxicity in cancer cell lines.[2][5]

Key herbal sources of this compound include Laggera alata, Gynura procumbens, and coffee beans (Coffea spp.).[1][2][6][7] Given its therapeutic potential, developing efficient methods for its extraction from these natural matrices is crucial for research and drug development. Ultrasound-Assisted Extraction (UAE) has emerged as a modern and efficient technique for this purpose, offering advantages such as reduced extraction time, lower solvent consumption, and increased yields compared to conventional methods.[8][9][10][11]

This application note provides a detailed overview and protocols for the ultrasound-assisted extraction of 3,4-DCQA from herbal sources, tailored for researchers, scientists, and professionals in drug development.

Principle of Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (typically 20-100 kHz) to create acoustic cavitation in the solvent. This phenomenon involves the formation, growth, and implosion of microscopic bubbles. The collapse of these bubbles near the plant material generates powerful microjets and shockwaves, which disrupt the cell walls and membranes.[10] This process enhances the release of intracellular contents and improves the mass transfer of the target compound from the plant matrix into the solvent, leading to a more efficient extraction.[10][11]

Experimental Protocols

Protocol 1: General Protocol for UAE of this compound

This protocol provides a general framework for the extraction of 3,4-DCQA from various dried herbal materials. Optimization of specific parameters is recommended for each unique plant matrix.

1. Sample Preparation:

  • Dry the herbal material (e.g., leaves, stems) in an oven at a controlled temperature (45-60°C) until a constant weight is achieved.[6][12]

  • Grind the dried material into a fine powder (e.g., 20-40 mesh) using a mechanical grinder to increase the surface area for extraction.

2. Extraction Procedure:

  • Accurately weigh 1.0 g of the powdered herbal material and place it into a suitable extraction vessel (e.g., a 50 mL conical flask or beaker).

  • Add the extraction solvent. A common starting point is 20 mL of 50-70% aqueous ethanol.[12][13]

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe system.

  • Sonicate the mixture for 15-30 minutes at a controlled temperature, typically between 40-60°C.[11] The frequency of the ultrasound is generally in the range of 20-40 kHz.[11]

  • Ensure the vessel is properly immersed and that the temperature is monitored throughout the process.

3. Post-Extraction Processing:

  • After sonication, separate the extract from the solid plant material by centrifugation (e.g., 4000 rpm for 10 minutes) followed by filtration through a 0.45 µm filter.

  • The collected supernatant is the crude extract.

  • For analysis, the extract can be directly injected into an HPLC system. For storage or further purification, the solvent can be removed using a rotary evaporator under reduced pressure.

  • Store the final extract at 4°C in a dark container.[6]

Protocol 2: Optimized UAE of Caffeoylquinic Acids from Coffee Pulp

This protocol is based on optimized conditions for extracting phenolic compounds, including caffeoylquinic acids, from coffee by-products.[8]

1. Sample Preparation:

  • Obtain and dry coffee pulp as described in Protocol 1.

  • Mill the dried pulp to a fine powder.

2. Optimized Extraction Procedure:

  • Weigh 1.0 g of the powdered coffee pulp.

  • Prepare the extraction solvent: 40-60% (w/v) aqueous propylene glycol.[8]

  • Add the solvent to the sample at a liquid-to-solid ratio of 20:1 mL/g.[8]

  • Sonicate the mixture for 15 minutes at room temperature using an ultrasonic probe at 40% amplitude.[8]

3. Post-Extraction Processing:

  • Centrifuge the mixture to pellet the solid residue.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The resulting extract is ready for quantitative analysis of 3,4-DCQA by HPLC.

Data Presentation

Table 1: Herbal Sources Containing this compound

Plant SpeciesCommon NameFamilyReference(s)
Laggera alata-Asteraceae[2][3][7]
Gynura procumbensLongevity SpinachAsteraceae[6][14][15]
Coffea spp.CoffeeRubiaceae[1][9]
Scolymus hispanicusGolden ThistleAsteraceae[16]
Calea urticifolia-Asteraceae[17][18]
Achillea millefoliumYarrowAsteraceae[19]
Matricaria chamomillaChamomileAsteraceae[19]

Table 2: Summary of Optimized UAE Parameters for Phenolic Compounds from Various Herbs

Plant MaterialTarget Compound(s)Optimal SolventTime (min)Temp (°C)Power / AmplitudeReference(s)
Coriandrum sativumCaffeic Acid50% Methanol1070-[20]
Coffee PulpPhenolic Compounds40-60% Propylene Glycol15Room Temp40%[8]
Polyherbal MixFlavonoids66% Ethanol28.9--[13]
MicroalgaePhenolic Compounds55.4% Ethanol59.674.4700 W[21]
RosellePhenolic CompoundsWater182678%[22]

Table 3: Selected Biological Activities of this compound

ActivityAssay / Cell LineResult (EC₅₀)Reference(s)
AntioxidantFerric Reducing2.18 µg/mL[2][5]
Antioxidantβ-carotene Bleaching23.85 µg/mL[2][5]
AntioxidantDPPH Scavenging68.91 µg/mL[2][5]
CytotoxicityNCI-H23 (Lung Adenocarcinoma)3.26 µg/mL[2][5]
Enzyme Inhibitionα-glucosidase241.80 µg/mL[2]

Visualizations

G A Herbal Material (e.g., leaves, stems) B Drying (45-60°C) A->B C Grinding / Milling (Powdered Sample) B->C D Ultrasound-Assisted Extraction (Solvent, Time, Temp, Power) C->D E Filtration / Centrifugation D->E F Crude Extract E->F G Solvent Evaporation (Optional) F->G I Analysis (HPLC) & Further Purification F->I Direct Analysis H Concentrated Extract G->H H->I

General workflow for ultrasound-assisted extraction.

G center UAE Efficiency of 3,4-DCQA p1 Solvent (Type, Concentration) center->p1 p2 Temperature center->p2 p3 Extraction Time center->p3 p4 Ultrasound (Power, Frequency) center->p4 p5 Solid-to-Liquid Ratio center->p5 p6 Sample Matrix (Particle Size, Type) center->p6

Key parameters influencing UAE efficiency.

G dcqa This compound (CDCQ) ca_in Increased Intracellular Ca²⁺ Level dcqa->ca_in camkkb CaMKKβ ca_in->camkkb pka PKA ca_in->pka ampk AMPK camkkb->ampk enos eNOS (Ser1177 Phosphorylation) ampk->enos pka->enos no Nitric Oxide (NO) Production enos->no vaso Vasodilation & Endothelial Protection no->vaso

Proposed signaling pathway for 3,4-DCQA in endothelial cells.

References

Application Notes and Protocols for Determining the Biological Activity of 3,4-Dicaffeoylquinic Acid (3,4-diCQA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dicaffeoylquinic acid (3,4-diCQA), a member of the chlorogenic acid family, is a naturally occurring phenolic compound found in various plants. It is recognized for its diverse biological activities, which are of significant interest in the fields of pharmacology and drug development. These application notes provide a detailed overview of in vitro assays to characterize the antioxidant, anti-inflammatory, neuroprotective, and enzyme inhibitory activities of 3,4-diCQA. The included protocols offer step-by-step guidance for researchers to assess the therapeutic potential of this compound.

Data Presentation: Biological Activities of this compound

The following tables summarize the quantitative data on the biological activities of 3,4-diCQA from various in vitro assays.

Table 1: Antioxidant Activity of 3,4-diCQA
AssayEndpointResult (EC50/IC50)Reference CompoundReference EC50/IC50
DPPH Radical ScavengingEC5068.91 µg/mL--
Ferric Reducing Antioxidant Power (FRAP)EC502.18 µg/mL--
β-Carotene BleachingEC5023.85 µg/mL--
Table 2: Enzyme Inhibitory Activity of 3,4-diCQA
EnzymeAssay PrincipleResult (IC50/EC50)Positive Control
α-GlucosidaseInhibition of enzyme activityEC50: 241.80 µg/mLAcarbose
Acetylcholinesterase (AChE)Inhibition of enzyme activityConcentration-dependent inhibition (1-500 µg/mL)Donepezil/Galantamine
Table 3: Cytotoxic and Anti-proliferative Activity of 3,4-diCQA
Cell LineAssayEndpointResult (EC50)
NCI-H23 (Human Lung Adenocarcinoma)CytotoxicityEC503.26 µg/mL[1][2][3]

Note: While 3,4-diCQA has demonstrated neuroprotective and anti-inflammatory activities, specific IC50 or EC50 values from cellular antioxidant assays, cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS) inhibition assays are not extensively reported for the 3,4-isomer. Much of the available data pertains to the 3,5-diCQA isomer.

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of 3,4-diCQA in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of 3,4-diCQA and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution to 180 µL of the ABTS working solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS scavenging activity and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assays

This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The assay measures the formation of hydroperoxides from a fatty acid substrate.

Protocol:

  • Reagents:

    • Soybean lipoxygenase (Type I-B)

    • Linoleic acid (substrate)

    • Borate buffer (0.2 M, pH 9.0)

  • Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase in borate buffer. Prepare a solution of linoleic acid in ethanol.

  • Reaction Mixture: In a quartz cuvette, mix the enzyme solution with the borate buffer and the test compound (3,4-diCQA) at various concentrations.

  • Incubation: Pre-incubate the mixture at room temperature for 5 minutes.

  • Initiation of Reaction: Add the linoleic acid solution to initiate the reaction.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for 3-5 minutes using a UV-Vis spectrophotometer.

  • Calculation: The rate of the reaction is determined from the slope of the linear portion of the absorbance curve. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

This assay measures the ability of a compound to inhibit COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, important mediators of inflammation. The assay can be performed using commercially available kits that typically measure the production of prostaglandin E2 (PGE2).

Protocol (General guidance using a commercial ELISA kit):

  • Reagents and Plate Setup: Follow the kit manufacturer's instructions for preparing reagents and setting up the 96-well plate. This typically includes wells for a standard curve, controls, and test samples.

  • Enzyme Reaction: Add the COX-1 or COX-2 enzyme, heme, and the test compound (3,4-diCQA) at various concentrations to the appropriate wells.

  • Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (usually 10-20 minutes).

  • Stopping the Reaction: Add a stop solution provided in the kit.

  • PGE2 Measurement (ELISA): Follow the ELISA protocol provided in the kit, which involves adding a PGE2-specific antibody and a tracer, followed by washing steps and the addition of a substrate for color development.

  • Measurement: Read the absorbance at the recommended wavelength (e.g., 405-420 nm).

  • Calculation: Calculate the concentration of PGE2 produced in each well using the standard curve. Determine the percentage of COX inhibition for each concentration of 3,4-diCQA and calculate the IC50 value.

Neuroprotective Activity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 96-well plate until they reach the desired confluency.

  • Induction of Neurotoxicity: Treat the cells with a neurotoxic agent (e.g., hydrogen peroxide or amyloid-beta peptide) to induce cell damage.

  • Treatment with 3,4-diCQA: Co-treat or pre-treat the cells with various concentrations of 3,4-diCQA. Include control wells with untreated cells and cells treated only with the neurotoxin.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage of the control (untreated cells) and determine the EC50 value for the neuroprotective effect of 3,4-diCQA.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat neuronal cells with a neurotoxin and/or 3,4-diCQA as described for the MTT assay.

  • Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

Experimental Workflow Diagrams

experimental_workflow_antioxidant cluster_DPPH DPPH Assay Workflow cluster_ABTS ABTS Assay Workflow d_prep Prepare 3,4-diCQA dilutions d_mix Mix 3,4-diCQA and DPPH d_prep->d_mix d_dpph Prepare 0.1 mM DPPH solution d_dpph->d_mix d_incubate Incubate 30 min in dark d_mix->d_incubate d_measure Measure Absorbance at 517 nm d_incubate->d_measure d_calc Calculate % Scavenging & IC50 d_measure->d_calc a_prep Prepare 3,4-diCQA dilutions a_mix Mix 3,4-diCQA and ABTS•+ a_prep->a_mix a_abts Prepare ABTS•+ working solution a_abts->a_mix a_incubate Incubate 6 min a_mix->a_incubate a_measure Measure Absorbance at 734 nm a_incubate->a_measure a_calc Calculate % Scavenging & IC50 a_measure->a_calc

Caption: General workflows for DPPH and ABTS antioxidant assays.

experimental_workflow_cell_based cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Seed Neuronal Cells (e.g., SH-SY5Y) in 96-well plate induce Induce Neurotoxicity (e.g., H2O2) start->induce treat Treat with 3,4-diCQA induce->treat incubate Incubate for 24-48 hours treat->incubate mtt_add Add MTT Reagent incubate->mtt_add apop_harvest Harvest Cells incubate->apop_harvest mtt_incubate Incubate 4 hours mtt_add->mtt_incubate mtt_solubilize Add Solubilizer mtt_incubate->mtt_solubilize mtt_read Read Absorbance at 570 nm mtt_solubilize->mtt_read mtt_calc Calculate % Cell Viability mtt_read->mtt_calc apop_stain Stain with Annexin V-FITC/PI apop_harvest->apop_stain apop_analyze Analyze by Flow Cytometry apop_stain->apop_analyze apop_quantify Quantify Apoptotic Cells apop_analyze->apop_quantify

Caption: Workflow for neuroprotection assays (MTT and Apoptosis).

Signaling Pathway Diagram

inflammation_pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs inflammation_cox Inflammation pgs->inflammation_cox lts Leukotrienes lox->lts inflammation_lox Inflammation lts->inflammation_lox diCQA 3,4-diCQA diCQA->cox Inhibition diCQA->lox Inhibition

Caption: Inhibition of inflammatory pathways by 3,4-diCQA.

References

Application Notes & Protocols for Pressurized Liquid Extraction of Caffeoylquinic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of caffeoylquinic acids (CQAs) from various plant matrices using Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE). CQAs are a group of phenolic compounds with significant antioxidant, anti-inflammatory, and other health-promoting properties, making them valuable targets for research and development in the pharmaceutical, nutraceutical, and cosmetic industries.[1][2][3]

Introduction to Pressurized Liquid Extraction (PLE)

PLE is a sophisticated extraction technique that utilizes solvents at elevated temperatures and pressures, maintaining the solvent in its liquid state far above its atmospheric boiling point.[4][5] This unique state enhances the extraction efficiency by increasing the solubility of the target analytes and improving the mass transfer kinetics.[5] Key advantages of PLE over conventional extraction methods include reduced solvent consumption, shorter extraction times, and the potential for automation, making it an environmentally friendly and efficient "green" extraction technique.[2][6]

Key Parameters Influencing CQA Extraction

The successful extraction of CQAs using PLE is dependent on the careful optimization of several key parameters:

  • Solvent Composition: The choice of solvent and its composition is critical. For CQAs, mixtures of ethanol and water are commonly employed.[2][5] Ethanol aids in the solubilization of CQAs, while water helps in the desorption of these molecules from the plant matrix.[2] The optimal ethanol percentage can vary depending on the specific CQA and the plant material.

  • Temperature: Higher temperatures generally increase the extraction efficiency of CQAs. However, excessively high temperatures can lead to the degradation of these thermosensitive compounds.[1] Therefore, finding the optimal temperature that maximizes yield without causing significant degradation is crucial.

  • Pressure: The primary role of pressure in PLE is to maintain the solvent in its liquid state above its boiling point. While it has a lesser direct effect on extraction yield compared to temperature and solvent composition, it is an essential parameter for the technique to work effectively. Pressures in the range of 100 to 200 bar are typically used.[4]

  • Extraction Time: PLE significantly reduces the time required for extraction compared to traditional methods. Static extraction times are often in the range of 5 to 25 minutes.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the PLE of caffeoylquinic acids from different plant sources.

Table 1: Optimized PLE Parameters for Caffeoylquinic Acid Extraction

Plant MaterialTarget CQAOptimal SolventOptimal Temperature (°C)Optimal Time (min)Pressure (psi/bar)Reference
Spent Coffee GroundsTotal Polyphenols48% (v/v) Ethanol160251700 psi[4][8]
Coffee Bean HuskTotal Phenolic Acids50% (v/v) Ethanol80Not SpecifiedNot Specified[9]
Coffee SilverskinPhenolic Acids55% Ethanol140Not SpecifiedNot Specified[9]
Forced Chicory Roots5-CQA46% Ethanol107Not Specified100 bar[2][10]
Forced Chicory Roots3,5-diCQA57% Ethanol95Not Specified100 bar[2][10]
Moringa oleifera LeavesTotal PolyphenolsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11][12]
Coffee Co-product5-CQASubcritical Water12515Not Specified[13]

Table 2: Yields of Caffeoylquinic Acids and Total Phenolics using Optimized PLE

Plant MaterialAnalyteYieldReference
Spent Coffee GroundsTotal Polyphenol Content15.99 mg GAE/g dw[4][8]
Coffee Bean HuskTotal Phenolic Acids3.61 mg CAE/100 g husk[9]
Coffee SilverskinPhenolic Acid Content10.6 mg chlorogenic acid equivalents/g dry extract[9]
Forced Chicory Roots5-CQA4.95 ± 0.48 mg/g DM[2][10]
Forced Chicory Roots3,5-diCQA5.41 ± 0.79 mg/g DM[2][10]
Moringa oleifera LeavesTotal Polyphenol Content24.10 mg GAE/g dw[11][12]

GAE: Gallic Acid Equivalents; CAE: Caffeic Acid Equivalents; dw: dry weight; DM: Dry Matter.

Experimental Protocols

Below are detailed methodologies for the pressurized liquid extraction of caffeoylquinic acids based on cited literature.

Protocol 1: PLE of CQAs from Spent Coffee Grounds
  • Objective: To extract total polyphenols, including caffeoylquinic acids, from spent coffee grounds.

  • Instrumentation: An accelerated solvent extraction (ASE) system.

  • Sample Preparation: Dry the spent coffee grounds until a constant weight is achieved. Grind the dried material to a fine powder.

  • Extraction Procedure:

    • Mix 1 g of the dried coffee ground powder with a dispersing agent like sea sand.

    • Place the mixture into a stainless steel extraction cell.

    • Set the PLE parameters as follows:

      • Solvent: 48% (v/v) aqueous ethanol solution.[4]

      • Temperature: 160 °C.[4]

      • Pressure: 1700 psi.[4]

      • Static Extraction Time: 25 minutes.[4]

      • Number of Cycles: 1.

    • After the extraction, the collected extract is ready for analysis.

Protocol 2: PLE of 5-CQA and 3,5-diCQA from Forced Chicory Roots
  • Objective: To selectively extract 5-O-caffeoylquinic acid (5-CQA) and 3,5-di-O-caffeoylquinic acid (3,5-diCQA) from forced chicory roots.

  • Instrumentation: An accelerated solvent extraction (ASE) system.

  • Sample Preparation: Lyophilize and grind the forced chicory roots to a fine powder.

  • Extraction Procedure for 5-CQA:

    • Weigh approximately 1 g of the dried chicory root powder and place it into an extraction cell.

    • Set the PLE parameters for optimal 5-CQA recovery:

      • Solvent: 46% aqueous ethanol.[2][10]

      • Temperature: 107 °C.[2][10]

      • Pressure: 100 bar.[2]

    • Proceed with the extraction.

  • Extraction Procedure for 3,5-diCQA:

    • Use a fresh 1 g sample of the dried chicory root powder.

    • Set the PLE parameters for optimal 3,5-diCQA recovery:

      • Solvent: 57% aqueous ethanol.[2][10]

      • Temperature: 95 °C.[2][10]

      • Pressure: 100 bar.[2]

    • Proceed with the extraction.

Visualization of the PLE Workflow

The following diagram illustrates the general experimental workflow for the pressurized liquid extraction of caffeoylquinic acids.

PLE_Workflow cluster_prep Sample Preparation cluster_ple Pressurized Liquid Extraction cluster_analysis Analysis Plant_Material Plant Material (e.g., Coffee Grounds, Chicory Roots) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction_Cell Loading Extraction Cell (Sample + Dispersant) Grinding->Extraction_Cell PLE_System PLE System (Set Parameters: Temp, Pressure, Solvent, Time) Extraction_Cell->PLE_System Extraction Static Extraction PLE_System->Extraction Filtration Filtration Collection Extract Collection Extraction->Collection Collection->Filtration HPLC_Analysis HPLC-DAD/MS Analysis (Quantification of CQAs) Filtration->HPLC_Analysis

Caption: General workflow for Pressurized Liquid Extraction of Caffeoylquinic Acids.

Concluding Remarks

Pressurized Liquid Extraction is a powerful and efficient technique for the extraction of caffeoylquinic acids from various plant materials. The optimization of parameters such as solvent composition and temperature is crucial for maximizing the yield of these valuable bioactive compounds. The protocols and data presented in these application notes provide a solid foundation for researchers and professionals to develop and implement effective PLE methods for CQA extraction in their respective fields. Further research may focus on the application of PLE to a wider range of CQA-containing plants and the subsequent purification and biological evaluation of the extracts.

References

Application Notes and Protocols for the Solid-Phase Extraction of 3,4-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dicaffeoylquinic acid (3,4-DCQA), a prominent member of the caffeoylquinic acid family, is a naturally occurring phenolic compound found in a variety of plants, including Ilex kaushue and Pluchea indica.[1][2] This molecule has garnered significant attention within the scientific community due to its diverse pharmacological activities, which include antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[3][4] As research into the therapeutic potential of 3,4-DCQA intensifies, the need for efficient and reliable purification methods becomes paramount. Solid-phase extraction (SPE) offers a robust and versatile technique for the selective isolation and enrichment of 3,4-DCQA from complex plant matrices, enabling more accurate downstream analysis and bioactivity screening.

This document provides detailed application notes and protocols for the solid-phase extraction of this compound. It includes a comparison of different SPE sorbents, quantitative data from relevant studies, detailed experimental procedures, and visualizations of the experimental workflow and associated signaling pathways.

Data Presentation

Table 1: Comparison of SPE Sorbents for Phenolic Acid Recovery
Sorbent TypeMatrixTarget AnalytesKey FindingsReference
Oasis HLBHoneyPhenolic acids and flavonolsDemonstrated superior performance for the extraction of a broad range of phenolic compounds.[5]
C18HoneyPhenolic acids and flavonoidsGood recovery for many phenolic compounds, but less effective for highly polar compounds like gallic acid.[5]
Strata-XHoneyPhenolic acids and flavonolsA polymeric sorbent that showed good potential for phenolic compound extraction.[5]
Amberlite XAD-2HoneyPhenolic acids and flavonoidsLower recovery rates compared to C18 and Oasis HLB for the target analytes.[5]
Polymeric Sorbents (e.g., PLRP-s, PRP-1)WaterPhenolsGenerally effective, with newer polymeric materials showing higher recoveries.[6]
Table 2: Quantitative Analysis of Dicaffeoylquinic Acids in Plant Extracts
Plant SpeciesExtraction MethodThis compound ContentAnalytical MethodReference
Pluchea indicaUltrasound-assisted extraction with 50% ethanol1.87 ± 0.04 mg/g dry weightHPLC-DAD[2]
Artemisia capillarisDecoctionVariable, subject to isomerizationHPLC-DAD[7]
Scolymus hispanicusUltrasound-assisted extraction with 75% methanolIdentified as a major phenolic compoundUHPLC-MS[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from a Plant Extract

This protocol is a general procedure based on the successful application of hydrophilic-lipophilic balanced (HLB) polymeric sorbents for the extraction of phenolic acids from complex matrices.[5][9]

1. Materials and Reagents:

  • SPE Cartridge: Oasis HLB (or equivalent polymeric reversed-phase sorbent), e.g., 200 mg, 3 mL format.

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid or Acetic acid (for acidification)

  • Plant extract (previously filtered)

  • SPE vacuum manifold

  • Collection tubes

2. SPE Procedure:

  • Step 1: Conditioning

    • Pass 3 mL of methanol through the SPE cartridge to activate the sorbent.

    • Equilibrate the cartridge by passing 3 mL of deionized water (acidified to pH 2-3 with formic or acetic acid) through it. Do not allow the sorbent to dry out.

  • Step 2: Sample Loading

    • Acidify the plant extract to pH 2-3 with formic or acetic acid. This ensures that the phenolic acids are in their protonated, less polar form, enhancing retention on the reversed-phase sorbent.

    • Load the acidified plant extract onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Step 3: Washing

    • Wash the cartridge with 3 mL of deionized water (acidified to pH 2-3) to remove polar interferences such as sugars and organic acids.

    • A second wash with a weak organic solvent mixture (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.

  • Step 4: Elution

    • Elute the retained this compound and other phenolic compounds with 2-4 mL of methanol. The elution can be performed in one or two steps to ensure complete recovery.

    • Collect the eluate in a clean collection tube.

  • Step 5: Post-Elution Processing

    • The collected eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis (e.g., by HPLC or LC-MS).

Protocol 2: HPLC-DAD Analysis of this compound

This is a representative HPLC method for the quantification of this compound.[2]

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.5% acetic acid in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution: A linear gradient from 10% B to 50% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 326 nm.

3. Sample Preparation:

  • The purified extract from the SPE procedure is reconstituted in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Quantification:

  • A calibration curve is generated using a certified reference standard of this compound at various concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualization

SPE_Workflow cluster_conditioning 1. Conditioning cluster_loading 2. Sample Loading cluster_washing 3. Washing cluster_elution 4. Elution cluster_analysis 5. Analysis cond1 Activate with Methanol cond2 Equilibrate with Acidified Water cond1->cond2 load Load Acidified Plant Extract cond2->load wash1 Wash with Acidified Water (Removes polar impurities) load->wash1 wash2 Optional: Wash with weak organic solvent (Removes less polar impurities) wash1->wash2 elute Elute with Methanol wash2->elute analysis HPLC-DAD or LC-MS Analysis elute->analysis

Caption: Solid-Phase Extraction Workflow for 3,4-DCQA Purification.

Signaling_Pathway DCQA This compound GutMicrobiota Gut Microbiota DCQA->GutMicrobiota BileAcids Bile Acids FXR_ileum FXR BileAcids->FXR_ileum activates BileAcids->FXR_ileum GutMicrobiota->BileAcids modulates metabolism FGF15 FGF15 FXR_ileum->FGF15 FGFR4 FGFR4 FGF15->FGFR4 binds to FGF15->FGFR4 CYP7A1 CYP7A1 FGFR4->CYP7A1 suppresses expression CYP7A1->BileAcids Cholesterol Cholesterol Cholesterol->CYP7A1

Caption: Modulation of the FXR-FGF15 Signaling Axis by 3,4-DCQA.[10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dicaffeoylquinic Acid (DCQA) Extraction from Biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of dicaffeoylquinic acids (DCQAs) from various biomass sources.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of DCQAs, offering potential causes and practical solutions.

Q1: Why is my DCQA extraction yield consistently low?

A1: Low DCQA yields can stem from several factors. Firstly, the choice of solvent is critical. While water is a green and inexpensive solvent, its efficiency at lower temperatures is minimal for DCQAs.[1][2] Dicaffeoylquinic acids are known to be less soluble in water compared to monocaffeoylquinic acids.[2] Secondly, temperature plays a significant role; for instance, with water as the solvent, extraction of 3,5-O-di-CQA is very low at temperatures below 40°C.[1] Lastly, the solid-to-liquid ratio is important, with higher ratios generally leading to better yields up to a certain point.[1]

Q2: I'm observing degradation or isomerization of my DCQAs. What could be the cause?

A2: DCQAs are susceptible to degradation and isomerization, particularly under certain pH and temperature conditions.[3][4][5][6] The stability of DCQAs decreases with an increase in pH, and this is further exacerbated by treatments like ultrasonication.[3][4] High temperatures used during extraction techniques such as pressurized liquid extraction (PLE) can also lead to the formation of isomers and degradation products.[5] For example, 3,5-diCQA is stable under acidic conditions, but at neutral and basic pH values, it can rapidly isomerize to 3,4-diCQA and 4,5-diCQA.[6]

Q3: How can I prevent the degradation of DCQAs during extraction?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain a slightly acidic pH during extraction. Adjusting the aqueous extract to a pH of around 1.5 to 3 can help in obtaining the free acids.[7]

  • Temperature Management: While higher temperatures can improve extraction efficiency, they can also lead to degradation.[2][5] It is crucial to find an optimal temperature that balances yield and stability. For instance, in ultrasound-assisted extraction, the concentration of 3,5-diCQA remained constant between 10 and 60°C, suggesting this as a stable range.[8]

  • Use of Antioxidants: The addition of antioxidants like ascorbic acid, oxalic acid, epigallocatechin gallate, and vitamin C can help improve the stability of DCQAs and prevent oxidative degradation.[3][4][9][10] An anti-browning solution containing ascorbic acid and oxalic acid has been shown to significantly boost DCQA extraction yields.[9][10]

Q4: What is the most effective solvent for extracting DCQAs?

A4: The optimal solvent is typically a mixture of ethanol and water. Ethanol improves the solubility of DCQAs, while water helps in desorbing the molecules from the plant matrix.[2] For 3,5-diCQA, a higher ethanol fraction (between 45% and 75%) is generally more effective.[2] For instance, optimal extraction of 3,5-di-CQA from forced chicory roots was achieved with 57% ethanol.[2][11] In another study, a 70% ethanol solution showed optimal yields for both 3-O-CQA and 3,5-O-di-CQA.[1]

Q5: Can advanced extraction techniques improve my DCQA yield?

A5: Yes, techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE) can significantly enhance DCQA yields and reduce extraction time and solvent consumption.[2][5] For example, ultrasound extraction with 50% ethanol has been shown to yield the highest concentration of several caffeoylquinic acid derivatives.[12][13] ASE has also been effectively used to optimize the extraction of 3,5-diCQA.[2][11][14]

Data Presentation: Comparative Extraction Yields of DCQAs

The following tables summarize quantitative data on DCQA extraction yields under various conditions, sourced from different studies.

Table 1: Effect of Solvent and Temperature on 3,5-O-dicaffeoylquinic acid Yield from Forced Witloof Chicory Roots

SolventTemperature (°C)Extraction Time (min)Yield (mg/g DM)
70% Ethanol2515~3.5
70% Ethanol4015~3.6
70% Ethanol501~6.0
70% Ethanol7015.45 ± 0.01
Water< 40-< 0.15
Water9016.44 ± 0.59

Data adapted from a study on the optimization of extraction conditions for chlorogenic acids.[1]

Table 2: Optimal Conditions for Accelerated Solvent Extraction (ASE) of 3,5-dicaffeoylquinic acid from Forced Chicory Roots

ParameterOptimal ValuePredicted Yield (mg/g DM)Experimental Yield (mg/g DM)
Temperature95 °C5.415.41 ± 0.79
Ethanol Percentage57%

Data sourced from an investigation into accelerated solvent extraction as a green technique.[2][11]

Table 3: Comparison of Extraction Methods for Caffeoylquinic Acids from Pluchea indica Leaves

Extraction MethodSolventYield of 3,5-diCQA (% w/w)Yield of 4,5-diCQA (% w/w)
Maceration50% Ethanol10.5024.24
DecoctionWaterNot specifiedNot specified
Digestion50% EthanolNot specifiedNot specified
Soxhlet50% EthanolNot specifiedNot specified
Ultrasound50% EthanolHighestHighest

This table summarizes findings that ultrasound extraction with 50% ethanol yielded the highest concentrations of caffeoylquinic acid derivatives.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to DCQA extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of DCQAs

This protocol is based on a method developed for the extraction of caffeoylquinic acids from Scolymus hispanicus.[8]

1. Sample Preparation:

  • Lyophilize and grind the biomass to a fine powder.

2. Solvent Preparation:

  • Prepare a 75% methanol in Milli-Q water solution.

3. Extraction Procedure:

  • Weigh 0.3 g of the powdered sample and place it in an extraction vessel.
  • Add 15 mL of the 75% methanol solvent.
  • Set the ultrasound parameters: 60% amplitude.
  • Conduct the extraction at 40°C for 10 minutes.
  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
  • Filter the supernatant through a 0.22 µm filter before analysis.

4. Quantification:

  • Analyze the DCQA content in the filtered extract using High-Performance Liquid Chromatography (HPLC).[12][13][15][16][17][18]

Protocol 2: Accelerated Solvent Extraction (ASE) of DCQAs

This protocol is adapted from a study on the extraction of caffeoylquinic acids from forced chicory roots.[2]

1. Sample Preparation:

  • Dry and grind the biomass to a powder.
  • Determine the dry matter content.

2. ASE System Setup:

  • Use an accelerated solvent extraction system.
  • Mix 1.10 g of the powdered sample (equivalent to 1 g of dry matter) with 1.10 g of diatomaceous earth and place it in a 100 mL ASE cell.

3. Extraction Parameters:

  • Set the extraction temperature (e.g., 95°C for optimal 3,5-diCQA yield).
  • Set the solvent composition (e.g., 57% ethanol for optimal 3,5-diCQA yield).
  • Preheat the extraction cell for 5-7 minutes depending on the temperature.
  • Set the static extraction time to 30 minutes.

4. Sample Collection and Analysis:

  • Collect the extract after the extraction cycle.
  • Measure the exact volume of the collected solvent.
  • Filter the extract and analyze the DCQA content using HPLC.

Mandatory Visualizations

Experimental Workflow for DCQA Extraction and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis Biomass Biomass Source Grinding Drying & Grinding Biomass->Grinding Extraction Extraction (e.g., UAE, ASE) Grinding->Extraction Extract Crude Extract Extraction->Extract Solvent Solvent (e.g., Ethanol/Water) Solvent->Extraction Parameters Optimized Parameters (Temp, Time, pH) Parameters->Extraction Filtration Filtration / Centrifugation HPLC HPLC Analysis Filtration->HPLC Extract->Filtration Quantification Quantification of DCQAs HPLC->Quantification FinalResult Optimized DCQA Yield Quantification->FinalResult Final Yield Data

Caption: A generalized workflow for the extraction and quantification of DCQAs from biomass.

Signaling Pathways Modulated by Dicaffeoylquinic Acids

signaling_pathway cluster_inflammatory Inflammatory Response cluster_oxidative Oxidative Stress Response DCQA Dicaffeoylquinic Acids (e.g., 3,5-diCQA, 4,5-diCQA) NFKB NF-κB (p65) DCQA->NFKB inhibits MAPK MAPKs (p38, JNK, ERK) DCQA->MAPK inhibits Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) PI3K PI3K DCQA->PI3K activates Nrf2 Nrf2 DCQA->Nrf2 activates Apoptosis Apoptosis LPS LPS IKB IκBα LPS->IKB inhibits LPS->MAPK activates IKB->NFKB inhibits NFKB->Inflammatory_Mediators promotes MAPK->Inflammatory_Mediators promotes Oxidative_Stress Oxidative Stress Oxidative_Stress->PI3K inhibits Akt Akt PI3K->Akt activates Akt->Apoptosis inhibits HO1 HO-1 Nrf2->HO1 promotes

Caption: DCQAs exhibit anti-inflammatory and antioxidant effects by modulating key signaling pathways.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of 3,4-diCQA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS quantification of 3,4-dicaffeoylquinic acid (3,4-diCQA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of 3,4-diCQA?

A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as 3,4-diCQA, by the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[2] These effects are a significant challenge in LC-MS/MS analysis, particularly in complex biological matrices.[3]

Q2: How can I assess the presence and magnitude of matrix effects in my 3,4-diCQA assay?

A: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of 3,4-diCQA at a constant rate into the mass spectrometer while a blank, extracted sample matrix is injected onto the LC column.[4] Dips or peaks in the baseline signal at the retention time of 3,4-diCQA indicate ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak area of 3,4-diCQA in a solution spiked into a pre-extracted blank matrix to the peak area of 3,4-diCQA in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.

Q3: What are the common strategies to overcome matrix effects for 3,4-diCQA analysis?

A: Several strategies can be employed, often in combination:

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5] Generally, SPE provides the cleanest extracts, followed by LLE, and then PPT.[6]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate 3,4-diCQA from co-eluting matrix components is a crucial step.[3] This can involve adjusting the mobile phase composition, gradient profile, or selecting a different column chemistry.

  • Calibration Strategy:

    • Matrix-Matched Calibration: Preparing calibration standards in the same blank matrix as the samples can help to compensate for consistent matrix effects.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective method for correcting matrix effects. A SIL-IS of 3,4-diCQA will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte, allowing for accurate correction.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) commercially available for 3,4-diCQA?

A: As of our latest search, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. Researchers may need to consider custom synthesis or the use of a surrogate internal standard.

Q5: If a SIL-IS is not available, what are my options for an internal standard?

A: In the absence of a dedicated SIL-IS, a structural analog can be used as a surrogate internal standard. For 3,4-diCQA, other dicaffeoylquinic acid isomers or related phenolic compounds could be considered. However, it is crucial to validate that the surrogate behaves similarly to 3,4-diCQA in terms of extraction recovery and ionization response to matrix effects. Puerarin has been used as an internal standard for the analysis of 1,5-dicaffeoylquinic acid.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Poor reproducibility of 3,4-diCQA quantification Inconsistent matrix effects between samples.- Improve the sample preparation method for more consistent removal of interferences. - Use a stable isotope-labeled internal standard if available, or a carefully validated surrogate. - Prepare matrix-matched calibrants.
Low signal intensity for 3,4-diCQA (Ion Suppression) Co-eluting matrix components, such as phospholipids, are suppressing the ionization of 3,4-diCQA.- Enhance sample cleanup using Solid-Phase Extraction (SPE) with a suitable sorbent. - Optimize the chromatographic method to separate 3,4-diCQA from the suppression zone. - Dilute the sample, if sensitivity allows.
High signal intensity for 3,4-diCQA (Ion Enhancement) Co-eluting matrix components are enhancing the ionization of 3,4-diCQA.- Improve sample preparation to remove the enhancing compounds. - Adjust the chromatography to separate 3,4-diCQA from the enhancing components.
Inconsistent recovery of 3,4-diCQA during sample preparation The chosen extraction method (e.g., LLE or SPE) is not optimized for 3,4-diCQA in your specific matrix.- Systematically optimize extraction parameters such as solvent type, pH, and volume for LLE. - For SPE, screen different sorbents and optimize the wash and elution steps.

Data Presentation: Comparison of Sample Preparation Techniques

While direct comparative studies with quantitative matrix effect data for 3,4-diCQA are limited, the following table summarizes the general expectations for common sample preparation techniques in terms of their effectiveness in reducing matrix effects.

Sample Preparation Technique Principle Expected Matrix Effect Reduction Pros Cons
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent (e.g., acetonitrile, methanol) or acid.Low to ModerateSimple, fast, and inexpensive.Often results in significant matrix effects from remaining phospholipids and other endogenous components.[5][6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to HighCan provide cleaner extracts than PPT; allows for some sample concentration.Can be labor-intensive, may have lower recovery for polar analytes, and requires larger solvent volumes.
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte and matrix components for a solid sorbent.HighProvides the cleanest extracts, high analyte concentration, and can be automated.[6]More complex method development, can be more expensive.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 3,4-diCQA from Plasma

This protocol is adapted from a method developed for the simultaneous determination of dicaffeoylquinic acids in rat plasma.[7]

1. Sample Pre-treatment:

  • To 100 µL of plasma sample, add 20 µL of internal standard solution (e.g., a structural analog at a known concentration).
  • Vortex for 30 seconds.
  • Add 50 µL of 1% formic acid in water to acidify the sample.

2. Extraction:

  • Add 1 mL of ethyl acetate to the pre-treated plasma sample.
  • Vortex for 5 minutes.
  • Centrifuge at 13,000 rpm for 10 minutes.

3. Evaporation and Reconstitution:

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

4. Analysis:

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for 3,4-diCQA Quantification

These are typical starting parameters. Optimization will be required for your specific instrument and application.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5-10% B, increase to 90-95% B over 5-10 minutes, hold, and re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Precursor Ion (Q1): m/z 515.1; Product Ions (Q3): m/z 353.1, 191.1, 179.1[8][9]
Collision Energy Optimize for your specific instrument.
Dwell Time 100-200 ms

Visualizations

Troubleshooting_Matrix_Effects start Start: Inaccurate or Irreproducible 3,4-diCQA Results assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Detected? assess_me->me_present no_me No Significant Matrix Effects. Review other method parameters (e.g., standard stability, instrument performance). me_present->no_me No optimize_sample_prep Optimize Sample Preparation (e.g., switch to SPE, optimize LLE) me_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (e.g., change gradient, new column) optimize_sample_prep->optimize_chromatography use_is Implement Appropriate Internal Standard Strategy (SIL-IS or validated surrogate) optimize_chromatography->use_is reassess_me Re-assess Matrix Effects use_is->reassess_me me_mitigated Matrix Effects Mitigated? reassess_me->me_mitigated method_validated Method Validated. Proceed with Analysis. me_mitigated->method_validated Yes further_optimization Further Optimization Required me_mitigated->further_optimization No further_optimization->optimize_sample_prep

Caption: Troubleshooting workflow for addressing matrix effects in 3,4-diCQA quantification.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify with Formic Acid add_is->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Experimental workflow for Liquid-Liquid Extraction (LLE) of 3,4-diCQA from plasma.

References

Technical Support Center: Thermal Degradation of 3,4-Dicaffeoylquinic Acid During Heat Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the thermal degradation of 3,4-dicaffeoylquinic acid (3,4-diCQA) during heat-assisted extraction processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

A1: this compound is a natural phenolic compound found in various plants and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Its stability during extraction is crucial because thermal degradation can lead to a loss of these beneficial properties and the formation of other compounds, which may interfere with analysis or alter the final product's bioactivity.

Q2: What are the main degradation products of this compound during heating?

A2: The primary thermal degradation pathway for this compound involves isomerization to other dicaffeoylquinic acid (diCQA) isomers, mainly 3,5-dicaffeoylquinic acid (3,5-diCQA) and 4,5-dicaffeoylquinic acid (4,5-diCQA).[1] Further degradation can lead to the formation of monocaffeoylquinic acids (CQAs) and caffeic acid through the loss of one or both caffeoyl groups.[1]

Q3: What factors influence the rate of thermal degradation of this compound?

A3: The rate of degradation is influenced by several factors, including:

  • Temperature: Higher temperatures significantly accelerate the degradation and isomerization of 3,4-diCQA.[1][2]

  • pH: Dicaffeoylquinic acids are more stable under acidic conditions. Neutral and alkaline pH levels can rapidly promote isomerization.[2]

  • Solvent: The type of solvent used for extraction can impact stability. For instance, higher concentrations of methanol in aqueous solutions have been shown to increase the degradation of dicaffeoylquinic acids.[2]

  • Presence of Oxygen: Oxidative degradation can occur, especially at elevated temperatures. The use of antioxidants or processing under an inert atmosphere can help mitigate this.

  • Light Exposure: Light can also contribute to the degradation of caffeoylquinic acids.[2]

Q4: Are dicaffeoylquinic acids more or less stable than monocaffeoylquinic acids?

A4: Dicaffeoylquinic acids are generally less stable than monocaffeoylquinic acids under thermal stress.[1][2]

Data Presentation: Quantitative Impact of Different Conditions on 3,4-diCQA Stability

The following tables summarize quantitative data on the degradation of this compound under various conditions.

Table 1: Thermal Stability of Dicaffeoylquinic Acids in 50% (v/v) Aqueous Methanol at Room Temperature over 7 Days

CompoundDegradation (%)
This compound 7.82
3,5-dicaffeoylquinic acid7.03
4,5-dicaffeoylquinic acid10.08

Data sourced from a study on the stability of caffeoylquinic acids under different storage conditions.[2]

Table 2: Degradation of Dicaffeoylquinic Acids in Different Methanol Concentrations at Room Temperature in Transparent Glass

CompoundDegradation in 50% Methanol (%)Degradation in 100% Methanol (%)
This compound 17.44 33.25
3,5-dicaffeoylquinic acid14.4317.44
4,5-dicaffeoylquinic acid18.0244.96

This table illustrates the significant impact of solvent composition on the stability of dicaffeoylquinic acids.[2]

Table 3: Isomerization of 3,5-diCQA to 3,4-diCQA and 4,5-diCQA upon Heating at 100°C

Heating Time (minutes)3,5-diCQA Remaining (%)3,4-diCQA Formed (relative amount)4,5-diCQA Formed (relative amount)
010000
10~70IncreasedIncreased
30~42Further IncreasedFurther Increased
60~34Further IncreasedFurther Increased

This data, from a study on sweet potato, demonstrates the rapid isomerization of 3,5-diCQA at high temperatures, a process that also occurs with 3,4-diCQA.[1] Note: Specific kinetic data for 3,4-diCQA at various elevated temperatures is limited in the current literature. The data for 3,5-diCQA provides a relevant proxy for understanding the isomerization behavior.

Experimental Protocols

Protocol 1: Heat-Assisted Extraction of this compound from a Plant Matrix

This protocol provides a general procedure for the heat-assisted extraction of 3,4-diCQA. Optimization of parameters such as solvent composition, temperature, and time is recommended for specific plant materials.

1. Sample Preparation:

  • Grind the dried plant material to a fine powder (e.g., 0.5 mm particle size) to increase the surface area for extraction.

2. Extraction:

  • Weigh approximately 1 g of the powdered plant material into a heat-resistant extraction vessel.
  • Add 20 mL of the extraction solvent (e.g., 70% ethanol in water with 0.1% formic acid to improve stability).
  • Place the vessel in a temperature-controlled water bath or heating block set to the desired temperature (e.g., 60°C).
  • Stir the mixture continuously for the desired extraction time (e.g., 60 minutes).
  • To minimize oxidation, consider purging the vessel with nitrogen gas before heating.

3. Sample Clarification:

  • After extraction, cool the mixture to room temperature.
  • Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid material.
  • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial to remove any remaining particulate matter.

4. Storage:

  • Store the filtered extract at -20°C in the dark until HPLC analysis to prevent further degradation.

Protocol 2: HPLC-UV Quantification of this compound and Its Isomers

This protocol describes a typical HPLC-UV method for the separation and quantification of 3,4-diCQA and its common isomers.

1. HPLC System and Column:

  • An HPLC system equipped with a UV-Vis detector.
  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
207030
255050
30955
35955

4. HPLC Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 30°C
  • Detection Wavelength: 325 nm

5. Quantification:

  • Prepare a series of standard solutions of 3,4-diCQA of known concentrations.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Quantify the amount of 3,4-diCQA in the sample extracts by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Thermal_Degradation_Pathway 3,4-diCQA 3,4-diCQA 3,5-diCQA 3,5-diCQA 3,4-diCQA->3,5-diCQA Isomerization 4,5-diCQA 4,5-diCQA 3,4-diCQA->4,5-diCQA Isomerization Mono-CQAs Mono-CQAs 3,4-diCQA->Mono-CQAs Degradation 3,5-diCQA->3,4-diCQA 3,5-diCQA->Mono-CQAs Degradation 4,5-diCQA->3,4-diCQA 4,5-diCQA->Mono-CQAs Degradation Caffeic_Acid Caffeic_Acid Mono-CQAs->Caffeic_Acid Degradation

Caption: Thermal degradation pathway of this compound.

Experimental_Workflow cluster_extraction Heat-Assisted Extraction cluster_analysis HPLC Analysis Sample_Prep Sample Preparation (Grinding) Extraction Extraction (Solvent, Temp, Time) Sample_Prep->Extraction Clarification Clarification (Centrifugation, Filtration) Extraction->Clarification HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Clarification->HPLC_Separation UV_Detection UV Detection (325 nm) HPLC_Separation->UV_Detection Quantification Quantification (Calibration Curve) UV_Detection->Quantification

Caption: Experimental workflow for extraction and analysis.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield of 3,4-diCQA Start->Low_Yield Unexpected_Peaks Unexpected Peaks in Chromatogram Start->Unexpected_Peaks Poor_Reproducibility Poor Reproducibility Start->Poor_Reproducibility Check_Oxidation Check_Oxidation Low_Yield->Check_Oxidation Check for Oxidation Check_HPLC_System Check_HPLC_System Poor_Reproducibility->Check_HPLC_System Check HPLC System Check_Extraction_Params Check_Extraction_Params Optimize_Solvent Optimize solvent polarity. Consider adding acid. Check_Extraction_Params->Optimize_Solvent Solvent Composition Optimize_Temp_Time Lower temperature or shorten extraction time to reduce degradation. Check_Extraction_Params->Optimize_Temp_Time Temperature & Time Add_Antioxidant Add_Antioxidant Check_Oxidation->Add_Antioxidant Add antioxidants (e.g., ascorbic acid) or use inert atmosphere. Identify_Peaks Identify_Peaks Degradation_Products Degradation_Products Identify_Peaks->Degradation_Products Compare retention times with standards of isomers and degradation products. Matrix_Interference Matrix_Interference Identify_Peaks->Matrix_Interference Run a blank matrix sample. Improve sample cleanup. Standardize_Protocol Standardize_Protocol Consistent_Params Consistent_Params Standardize_Protocol->Consistent_Params Ensure consistent sample prep, extraction conditions, and HPLC parameters. System_Performance System_Performance Check_HPLC_System->System_Performance Check for leaks, column degradation, and detector issues.

References

Technical Support Center: Chromatographic Separation of 3,4-diCQA and 4,5-diCQA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for improving the chromatographic separation of the isomers 3,4-dicaffeoylquinic acid (3,4-diCQA) and 4,5-dicaffeoylquinic acid (4,5-diCQA).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the separation of 3,4-diCQA and 4,5-diCQA.

Q1: Why am I observing poor resolution or co-elution of 3,4-diCQA and 4,5-diCQA peaks?

A: Poor resolution is a frequent issue stemming from the structural similarity of these isomers. Several factors in your HPLC method can be optimized:

  • Column Chemistry: The choice of stationary phase is critical. While C18 columns are widely used, phenyl-derived columns (like phenyl-hexyl) often provide alternative selectivity and may enhance the separation of these aromatic compounds.[1][2] The elution profile and order can vary significantly between different column chemistries.[1][2]

  • Mobile Phase Composition: The organic modifier plays a key role. Using methanol instead of acetonitrile can enhance separation by promoting longer retention times due to its nature as a weaker eluent.[1] The mobile phase should also be acidified, typically with 0.1% formic acid or phosphoric acid, to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid groups. A lower pH generally leads to better separation.[3]

  • Column Temperature: Increasing the column temperature (e.g., from 30°C to 60°C) can significantly improve the resolution between diCQA isomers.[1][2] Higher temperatures decrease mobile phase viscosity, allowing for more efficient mass transfer and often resulting in sharper peaks and shorter analysis times.[1]

  • Gradient Elution: A shallow gradient is often necessary to resolve these closely eluting isomers. Experiment with a slower rate of increase in the organic solvent percentage over the elution window where the isomers appear.

Q2: My peak areas are inconsistent, and I suspect sample degradation. What are the stability concerns for diCQA isomers?

A: Dicaffeoylquinic acids are susceptible to degradation and isomerization (acyl migration), which can lead to quantitative inaccuracies.[4][5]

  • pH Sensitivity: Isomerization from 3,5-diCQA to 3,4-diCQA and 4,5-diCQA occurs rapidly in neutral and basic conditions.[4][5] To maintain sample integrity, ensure all solutions (sample solvent, mobile phases) are acidic.

  • Thermal Stability: Di-acyl CQAs show poor stability at room temperature.[4] Samples should be stored at low temperatures (e.g., 4°C) in amber vials to prevent both thermal degradation and potential photo-isomerization.[4]

  • Stability Hierarchy: The stability of the isomers generally follows the order: 4,5-diCQA > 3,5-diCQA > 3,4-diCQA.[5] 3,4-diCQA is the least stable of the three.[5]

Q3: The elution order of my diCQA isomers changes when I switch columns or methods. Is this expected?

A: Yes, this is entirely possible. The elution order of diCQA isomers is not fixed and depends heavily on the specific chromatographic conditions.[1][2] Different stationary phases (e.g., C18 vs. Phenyl-Hexyl) interact with the isomers differently, leading to changes in selectivity and elution order.[1][2] The organic modifier (methanol vs. acetonitrile) can also influence the elution profile.[1] Therefore, relying solely on elution order for peak identification without authentic standards can be misleading.

Q4: Can advanced techniques further improve the separation?

A: Yes. For particularly challenging separations, consider using mobile phase additives. The addition of β-cyclodextrin to the mobile phase has been shown to alter the separation selectivity of dicaffeoylquinic acids by forming inclusion complexes, which can resolve co-eluting peaks.[6]

Experimental Protocols

Below is a representative HPLC protocol for the separation of 3,4-diCQA and 4,5-diCQA, synthesized from established methods. Optimization may be required based on your specific instrumentation and column.

Recommended HPLC Method

  • Column: A high-quality reversed-phase C18 or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid. (Methanol is often preferred for better resolution[1]).

  • Column Temperature: 40°C (can be increased to 60°C to improve resolution[1]).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: PDA/DAD detector at 325 nm.[3]

  • Injection Volume: 5 - 10 µL.

Gradient Elution Program Example

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.06040
25.01090
30.01090
30.1955
35.0955

Quantitative Data Summary

The following tables summarize key parameters for consideration when developing and troubleshooting your separation method.

Table 1: Influence of Chromatographic Parameters on diCQA Separation

ParameterCondition 1Condition 2Effect on SeparationReference
Stationary Phase Alkyl (C18)Phenyl-derivedPhenyl columns can offer different selectivity and may improve resolution of aromatic isomers. Elution order may change.[1][2]
Organic Modifier AcetonitrileMethanolMethanol, being a weaker eluent, can increase retention and enhance separation between isomers.[1]
Column Temperature 30°C50-60°CIncreased temperature generally improves resolution and sharpens peaks for diCQA geometrical isomers.[1]
Mobile Phase pH NeutralAcidic (pH 1.5-3)Acidic pH suppresses ionization, leading to better peak shape and improved separation. It is also crucial for isomer stability.[4][7]

Table 2: Stability of Dicaffeoylquinic Acid Isomers

IsomerRelative StabilityConditions Promoting Degradation/Isomerization
3,4-diCQA Least StableNeutral/alkaline pH, room temperature, presence of light.
3,5-diCQA Moderately StableProne to acyl migration to form 3,4- and 4,5-diCQA in neutral/alkaline conditions.
4,5-diCQA Most StableMore stable than 3,4- and 3,5-diCQA under heating and pH stress.

References for Table 2:[4][5]

Visual Guides and Workflows

The following diagrams illustrate logical workflows for troubleshooting and key chemical pathways.

G cluster_0 Method Optimization start Start: Poor Resolution of 3,4-diCQA & 4,5-diCQA mobile_phase 1. Optimize Mobile Phase - Is it acidified (e.g., 0.1% FA)? - Try Methanol instead of Acetonitrile. start->mobile_phase temp 2. Increase Column Temperature - Test in increments (e.g., 40°C, 50°C, 60°C) mobile_phase->temp If still poor end_node Resolution Improved mobile_phase->end_node Success gradient 3. Adjust Gradient - Decrease slope (%B/min) - Extend gradient time temp->gradient If still poor temp->end_node Success column 4. Evaluate Column - Try a Phenyl-Hexyl phase for alternative selectivity. gradient->column If still poor gradient->end_node Success column->end_node Success

Caption: Troubleshooting workflow for improving isomer separation.

G cluster_conditions Conditions Favoring Isomerization node_35 3,5-diCQA node_34 3,4-diCQA (Less Stable) node_35->node_34 Acyl Migration node_45 4,5-diCQA (More Stable) node_35->node_45 Acyl Migration condition_node Neutral / Alkaline pH Room Temperature

Caption: Acyl migration pathway for diCQA isomers.

References

Best practices for long-term storage of 3,4-Dicaffeoylquinic acid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of 3,4-Dicaffeoylquinic acid (3,4-diCQA) standards. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of their standards for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

A1: For long-term stability, solid this compound should be stored in a well-closed container, protected from light and air.[1][2] The recommended temperature is -20°C, which can preserve the standard for up to 3 years.[3][4][5] Storage at 4°C is also an option for a shorter duration of up to 2 years.[3][5]

Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and storage procedure?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3][4] Once prepared, it is crucial to aliquot the solution into tightly sealed vials to prevent degradation from repeated freeze-thaw cycles.[1][2][3] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for 6 months to a year.[3][4][5] For shorter-term storage, -20°C is suitable for up to 1 month.[1][2][3][5] It is best practice to use freshly prepared solutions on the same day if possible.[1][2]

Q3: My this compound standard has been stored for a while. How can I check if it has degraded?

A3: You can assess the stability of your standard by using High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector. A significant decrease in the peak area of this compound or the appearance of new peaks compared to a fresh standard would indicate degradation. A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.

Q4: I see some discoloration in my solid this compound standard. Is it still usable?

A4: Discoloration can be a sign of degradation. It is highly recommended to verify the purity of the standard using an analytical method like HPLC before use. Compare the chromatogram of the discolored standard with a reference chromatogram of a fresh, high-purity standard.

Q5: What are the common causes of this compound degradation?

A5: this compound is susceptible to degradation under several conditions, including exposure to light, elevated temperatures, and neutral to basic pH levels.[6] Dicaffeoylquinic acids, in general, are less stable than monocaffeoylquinic acids.[6] Isomerization between different dicaffeoylquinic acids (e.g., 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA) can also occur.[6]

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Standards

FormStorage TemperatureDurationRecommended ContainerKey Considerations
Solid (Powder) -20°CUp to 3 years[3][4][5]Well-closed, light-protected vial[1][2]Protect from air and light.
4°CUp to 2 years[3][5]Well-closed, light-protected vial[1][2]Shorter-term option compared to -20°C.
In Solvent (e.g., DMSO) -80°C6 months to 1 year[3][4][5]Tightly sealed aliquots[1][2][3]Avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[1][2][3][5]Tightly sealed aliquots[1][2][3]Suitable for working stock solutions.

Mandatory Visualization

degradation_pathway 3,5-diCQA 3,5-diCQA 3,4-diCQA 3,4-diCQA 3,5-diCQA->3,4-diCQA Isomerization 4,5-diCQA 4,5-diCQA 3,4-diCQA->4,5-diCQA Isomerization Degradation_Products Degradation_Products 3,4-diCQA->Degradation_Products Hydrolysis, Methylation 4,5-diCQA->3,5-diCQA Isomerization

Caption: Isomerization and degradation pathways of dicaffeoylquinic acids.

troubleshooting_workflow cluster_storage Storage & Observation cluster_analysis Analysis & Decision Start Start Check_Storage_Conditions Verify Storage Conditions (Temp, Light, Duration) Start->Check_Storage_Conditions Observe_Standard Observe Physical Appearance (Color, Form) HPLC_Analysis Perform HPLC-PDA Analysis Observe_Standard->HPLC_Analysis If concerns arise Check_Storage_Conditions->Observe_Standard Compare_Chromatograms Compare with Reference (Fresh Standard or Previous Data) HPLC_Analysis->Compare_Chromatograms Degradation_Detected Degradation Detected? Compare_Chromatograms->Degradation_Detected Use_Standard Standard is Suitable for Use Degradation_Detected->Use_Standard No Discard_Standard Discard Standard and Use a New One Degradation_Detected->Discard_Standard Yes

Caption: Troubleshooting workflow for assessing the stability of this compound standards.

Experimental Protocols

Protocol: Stability Assessment of this compound Standards by HPLC-PDA

This protocol outlines a method to assess the stability of a this compound standard by comparing it to a freshly prepared standard or a previously validated batch.

1. Materials and Reagents

  • This compound standard (both the test sample and a new, trusted reference standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a Photo Diode Array (PDA) detector and a C18 column

2. Preparation of Standard Solutions

  • Reference Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the new reference this compound standard and dissolve it in methanol in a volumetric flask to achieve the target concentration.

  • Test Standard Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the this compound standard being tested using the same procedure as the reference standard.

  • Working Standard Solutions (e.g., 100 µg/mL): Dilute both the reference and test stock solutions with the mobile phase or a suitable solvent mixture (e.g., 50% methanol in water) to a working concentration appropriate for your HPLC system.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often used. For example:

    • Mobile Phase A: Water with 0.1% formic acid or 0.085% phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might be:

    • 0-10 min: 10-25% B

    • 10-25 min: 25-40% B

    • 25-30 min: 40-10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration) (Note: This is an example; the gradient should be optimized for your specific column and system to achieve good separation.)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance, typically around 325-330 nm. Collect spectra from 200-400 nm using the PDA detector.

  • Injection Volume: 10 µL

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the reference standard working solution and record the chromatogram and UV spectrum of the this compound peak.

  • Inject the test standard working solution and record the chromatogram and UV spectrum.

  • It is recommended to perform multiple injections of each standard to ensure reproducibility.

5. Data Interpretation

  • Retention Time: The retention time of the main peak in the test sample should match that of the reference standard.

  • Peak Area: A significant decrease (e.g., >5-10%) in the peak area of the this compound in the test sample compared to the reference standard (at the same concentration) suggests degradation.

  • Peak Purity: The UV spectrum of the peak in the test sample should be identical to the reference standard. PDA software can be used to assess peak purity.

  • Degradation Products: The appearance of additional peaks in the chromatogram of the test sample that are not present in the reference standard indicates the presence of degradation products.

References

Technical Support Center: Single-Laboratory Validation of Analytical Methods for 3,4-diCQA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the single-laboratory validation of analytical methods for 3,4-dicaffeoylquinic acid (3,4-diCQA). It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is single-laboratory validation and why is it necessary for 3,4-diCQA analysis?

A1: Single-laboratory validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose within a single lab.[1] It ensures that the method for quantifying 3,4-diCQA—a bioactive compound with potential therapeutic applications—is accurate, precise, and reliable.[1] This process is a critical component of good analytical practice and is required by most quality standards and regulatory bodies to ensure the consistency and reliability of analytical data.[1][2]

Q2: Which parameters are essential for the validation of an analytical method for 3,4-diCQA?

A2: According to guidelines from the International Conference on Harmonisation (ICH), the core validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[3][4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3]

Q3: How should I prepare stock and working solutions of 3,4-diCQA?

A3: 3,4-diCQA standard should be dissolved in a suitable solvent, such as methanol or a mixture of methanol and water, to prepare a stock solution.[5] All solutions should be filtered through a 0.22 µm or 0.45 µm membrane filter before use.[5][6] It is recommended to prepare and use solutions on the same day whenever possible.[7] If stock solutions need to be stored, they should be kept in tightly sealed, light-protected vials at -20°C, where they are generally usable for up to two weeks.[7]

Q4: What are the typical stability concerns for 3,4-diCQA during analysis?

A4: Dicaffeoylquinic acids (diCQAs), including 3,4-diCQA, can be sensitive to temperature, light, and solvent conditions.[5][8] Studies have shown that diCQAs exhibit poor stability at room temperature, with degradation observed after several days.[5] They are relatively more stable when stored at 4°C in a brown bottle to protect from light.[5] The stability of the analyte in the prepared sample solution should be evaluated to ensure that it does not degrade over the duration of the analysis.[1][9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification of 3,4-diCQA

This protocol outlines a general HPLC method for the analysis of 3,4-diCQA, which should be optimized and validated for your specific application.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 μm) is commonly used.[10]

  • Mobile Phase: A gradient elution using two solvents is typical.

    • Solvent A: Water with an acidifier (e.g., 0.01% formic acid).[10]

    • Solvent B: Acetonitrile with an acidifier (e.g., 0.01% formic acid).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[10]

  • Detection Wavelength: Approximately 284 nm or 320-330 nm, where caffeoylquinic acids show strong absorbance.[10]

  • Injection Volume: 10 µL.[5]

2. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve 3,4-diCQA reference standard in methanol to prepare a stock solution (e.g., 100 µg/mL).[10] Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid). A typical extraction involves sonicating the sample in an acidic solvent, followed by centrifugation and filtration.[8]

3. Validation Procedure:

  • Linearity: Analyze a series of at least five concentrations of the 3,4-diCQA standard. Plot the peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[11]

  • LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the y-intercept and S is the slope).[11]

  • Precision: Perform repeatability (intra-day) and intermediate precision (inter-day) studies by analyzing replicate injections of samples at different concentrations.[4] Calculate the relative standard deviation (%RSD).

  • Accuracy: Use a recovery study by spiking a blank matrix with known amounts of 3,4-diCQA at different concentration levels (e.g., low, medium, high).[10] Calculate the percentage recovery.

Data Presentation

Table 1: Summary of Validation Parameters for 3,4-diCQA Analytical Method

Validation ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.999[2]y = 4390.5x − 34206 (r² > 0.999)[10]
Range Defined by linearity & accuracy2.386 - 100 µg/mL
LOD Signal-to-Noise > 30.795 mg/L[10]
LOQ Signal-to-Noise > 102.386 mg/L[10]
Accuracy (% Recovery) 80 - 120%90 - 95%[11]
Precision (%RSD)
- Repeatability (Intra-day)≤ 2-3%[11]< 3%
- Intermediate (Inter-day)≤ 5-6%[11]< 6%

Note: Example results are derived from published literature and may vary based on the specific method and matrix.[10][11]

Visualized Workflows and Logic

G cluster_prep Phase 1: Preparation & System Suitability cluster_validation Phase 2: Method Validation Experiments cluster_report Phase 3: Documentation start Method Development (Selectivity, Sensitivity) prep_std Prepare Standards & QC Samples start->prep_std prep_mobile Prepare Mobile Phase start->prep_mobile system_suitability System Suitability Test (SST) prep_std->system_suitability prep_mobile->system_suitability sst_pass SST Pass? system_suitability->sst_pass sst_pass->start No, Optimize specificity Specificity (Peak Purity, Resolution) sst_pass->specificity Yes linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness validation_report Compile Validation Report robustness->validation_report method_sOP Finalize Method SOP validation_report->method_sOP

Caption: Workflow for single-laboratory analytical method validation.

Troubleshooting Guide

Q: My 3,4-diCQA peak is tailing. What are the potential causes and solutions?

A: Peak tailing can compromise quantification and peak integration.[6]

  • Cause 1: Column Overload.

    • Solution: Reduce the sample concentration or injection volume to prevent overloading the column.[6]

  • Cause 2: Secondary Interactions. Silanol groups on the silica backbone of the C18 column can interact with the analyte.

    • Solution: Ensure the mobile phase pH is low (e.g., pH < 3 with formic or phosphoric acid) to keep the silanol groups fully protonated and minimize secondary interactions.[6]

  • Cause 3: Column Contamination/Degradation. The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be damaged.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).[12] If the problem persists, replace the guard column or the analytical column itself.[13]

Q: I'm observing a noisy or drifting baseline. How can I fix this?

A: A stable baseline is crucial for accurate quantification, especially at low concentrations.[6]

  • Cause 1: Air Bubbles in the System.

    • Solution: Degas the mobile phase using sonication or an inline degasser.[13] Purge the pump to remove any trapped bubbles.[13]

  • Cause 2: Contaminated Mobile Phase or Detector Cell.

    • Solution: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and reagents.[14] Flush the detector flow cell with a strong, clean solvent like isopropanol.[13]

  • Cause 3: Inconsistent Mobile Phase Mixing. For gradient elution, the pump's mixer may not be performing correctly.

    • Solution: Ensure the mixer is working correctly. You can test this by adding a UV-active tracer to one solvent line and monitoring the baseline.[15] Consider partially premixing the mobile phase if possible.[14]

Q: My retention times are shifting between injections. What should I do?

A: Retention time drift affects peak identification and reproducibility.[13]

  • Cause 1: Poor Column Equilibration. The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when starting up the system.

    • Solution: Increase the column equilibration time between injections. A good rule of thumb is to flush with at least 10-20 column volumes of the initial mobile phase.[12][13]

  • Cause 2: Fluctuations in Column Temperature.

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[12] Even small changes in lab temperature can affect retention times.[15]

  • Cause 3: Changes in Mobile Phase Composition. This can be due to evaporation of a volatile solvent component or incorrect preparation.

    • Solution: Prepare fresh mobile phase daily.[13] Keep solvent reservoirs covered to minimize evaporation.[12] Ensure the pH is stable, as a change of even 0.1 pH units can shift retention times for ionizable compounds.[15]

G start Problem: Retention Time (RT) Variability check_temp Is column temperature stable and controlled? start->check_temp check_equilibration Is column fully equilibrated? check_temp->check_equilibration Yes sol_temp Action: Use column oven. Ensure consistent lab temp. check_temp->sol_temp No check_mobile_phase Is mobile phase fresh and composition correct? check_equilibration->check_mobile_phase Yes sol_equilibration Action: Increase equilibration time (10-20 column volumes). check_equilibration->sol_equilibration No check_flow Is flow rate constant? Any leaks? check_mobile_phase->check_flow Yes sol_mobile_phase Action: Prepare fresh mobile phase. Cover reservoirs. Verify pH. check_mobile_phase->sol_mobile_phase No sol_flow Action: Check for leaks. Verify pump performance. Purge pump. check_flow->sol_flow No end Problem Resolved check_flow->end Yes sol_temp->check_equilibration sol_equilibration->check_mobile_phase sol_mobile_phase->check_flow sol_flow->end

References

Validation & Comparative

Comparative Analysis of 3,4-Dicaffeoylquinic Acid Content in Solidago Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Solidago, commonly known as goldenrod, encompasses a variety of species recognized for their rich phytochemical profiles, particularly their content of phenolic compounds such as caffeoylquinic acids. Among these, 3,4-dicaffeoylquinic acid (3,4-diCQA) is a subject of growing interest due to its potential therapeutic properties. This guide provides a comparative analysis of 3,4-diCQA content in the roots of five Solidago species, supported by experimental data from a comprehensive study. The species analyzed include the native Solidago virgaurea and the invasive species Solidago canadensis, Solidago gigantea, and their hybrids Solidago ×niederederi and Solidago ×snarskisii.

Quantitative Data Summary

The concentration of this compound was determined in the root extracts of the five Solidago species. The data, expressed in micrograms per gram of dry weight (µg/g DW), are summarized in the table below.

Solidago SpeciesMean 3,4-diCQA Content (µg/g DW)Standard Deviation
Solidago gigantea2354.6703.1
Solidago ×niederederi1810.1632.7
Solidago virgaurea1184.2449.2
Solidago ×snarskisii913.5496.2
Solidago canadensis609.1240.5

Data sourced from a comparative analysis of root phenolic profiles in five Solidago species.[1]

Based on the presented data, Solidago gigantea exhibited the highest mean concentration of 3,4-diCQA in its roots, followed by the hybrid S. ×niederederi. The lowest content was found in S. canadensis.[1]

Experimental Protocols

The following methodology was employed for the quantification of 3,4-diCQA in the Solidago species root extracts.

Plant Material Collection and Preparation:

  • Roots of S. virgaurea, S. gigantea, S. canadensis, S. ×niederederi, and S. ×snarskisii were collected.

  • The collected root samples were washed, dried, and then ground into a fine powder.

Extraction of Phenolic Compounds:

  • A sample of the powdered root material (0.1 g) was subjected to ultrasound-assisted extraction with 1.5 mL of 70% (v/v) methanol.

  • The extraction process was carried out for 20 minutes.

  • Following extraction, the mixture was centrifuged at 10,000 rpm for 10 minutes.

  • The resulting supernatant was filtered through a 0.22 µm PTFE syringe filter before analysis.

High-Performance Liquid Chromatography (HPLC) Analysis:

  • The quantitative analysis was performed using an HPLC system equipped with a photodiode array (PDA) detector.

  • Chromatographic separation was achieved on a reversed-phase column.

  • The mobile phase consisted of a gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • The detection wavelength was set to 330 nm for the quantification of caffeoylquinic acids.

  • Identification and quantification of 3,4-diCQA were based on the comparison of retention times and UV spectra with a corresponding standard. The compound was also confirmed using mass spectrometry (MS).[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the analysis of 3,4-diCQA in Solidago species.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis s1 Collection of Solidago Roots s2 Washing and Drying s1->s2 s3 Grinding to Fine Powder s2->s3 e1 Ultrasound-Assisted Extraction (0.1g powder in 1.5mL 70% MeOH) s3->e1 e2 Centrifugation (10,000 rpm, 10 min) e1->e2 e3 Filtration (0.22 µm PTFE filter) e2->e3 a1 HPLC-PDA-MS Analysis e3->a1 a2 Quantification of 3,4-diCQA a1->a2

Fig. 1: Workflow for 3,4-diCQA Analysis in Solidago Roots.

This guide provides a foundational comparison of 3,4-diCQA content across several Solidago species, highlighting significant variations among them. For researchers and professionals in drug development, these findings can inform the selection of species for further investigation and potential sourcing of this bioactive compound.

References

Safety Operating Guide

Proper Disposal of 3,4-Dicaffeoylquinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 3,4-Dicaffeoylquinic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential information on the proper disposal of this organic acid, emphasizing safe handling practices and regulatory adherence.

Immediate Safety and Handling Precautions:

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials involves a systematic approach to waste segregation, containment, and labeling.

1. Waste Segregation:

  • Solid Waste: Collect pure this compound waste, as well as grossly contaminated items such as weighing papers and disposable spatulas, in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible hazardous waste container. As a general rule for organic acids, this waste stream must be kept separate from bases and other incompatible materials to prevent violent reactions.[2][3]

  • Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated sharps container.

  • Aqueous Solutions: Generally, corrosive wastes are not permitted to be poured down the drain.[2] While some institutions may permit drain disposal of very dilute, neutralized solutions of less hazardous organic acids, it is critical to consult your institution's Environmental Health & Safety (EH&S) office for specific guidance.[3][4]

2. Container Management:

  • All hazardous waste containers must be in good condition, compatible with organic acids (e.g., not metal), and have a secure, tight-fitting lid.[2][3][5]

  • Containers should be stored in a designated and well-ventilated waste accumulation area.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

3. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the concentration and a list of any other constituents in the waste container.

  • Follow your institution's specific labeling requirements, which may include the use of a UW Hazardous Waste Label or similar.[2]

4. Disposal Request:

  • Once a waste container is full, or if it is no longer needed, a chemical waste pickup must be requested through your institution's EH&S department.[2] Do not attempt to dispose of the chemical waste through regular trash or sewer systems without explicit permission from EH&S.

Quantitative Data Summary

Hazard ClassificationDescriptionGHS Code
Acute Toxicity, Oral Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Eye Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335

Data sourced from MedChemExpress Safety Data Sheet.[1]

Experimental Workflow for Waste Handling

The following diagram illustrates the general workflow for the safe handling and preparation of this compound for disposal.

start Start: Handling this compound ppe Don appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood weigh_transfer Weigh and transfer the solid compound fume_hood->weigh_transfer dissolve Dissolve in a suitable solvent (e.g., DMSO, Ethanol) weigh_transfer->dissolve experiment Perform experimental procedure dissolve->experiment waste_generation Waste is generated experiment->waste_generation segregate Segregate waste streams (Solid, Liquid, Sharps) waste_generation->segregate solid_container Solid Waste Container segregate->solid_container Solid liquid_container Liquid Waste Container segregate->liquid_container Liquid sharps_container Sharps Container segregate->sharps_container Sharps labeling Label all containers correctly solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store in designated waste area labeling->storage pickup Request waste pickup from EH&S storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for Handling this compound Waste.

Disposal Decision Pathway

The following decision pathway provides a logical approach to the disposal of materials contaminated with this compound.

start Material Contaminated with This compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharps_waste Dispose in Labeled Sharps Container is_sharp->sharps_waste Yes other_waste Consult EH&S for Specific Guidance is_sharp->other_waste No

Caption: Decision Pathway for this compound Waste Disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 3,4-Dicaffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of 3,4-Dicaffeoylquinic acid, a polyphenol with diverse biological activities. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene rubber gloves.Provides a barrier against skin contact and potential irritation[1][2]. Latex, leather, and fabric gloves are not suitable for handling this chemical[2].
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing[3].Protects against splashes and dust, preventing serious eye irritation[1][4].
Skin and Body Protection A liquid-tight lab coat or a disposable spray overall with elastic cuffs.Prevents contamination of personal clothing and skin[2].
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling the compound, which may cause respiratory irritation[1].

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and ensure safety.

  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting : Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to contain any dust particles.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water[1]. Clean all equipment and the work area to prevent cross-contamination.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect any solid waste, including contaminated consumables like gloves and paper towels, in a designated, sealed container labeled "Hazardous Chemical Waste."

  • Liquid Waste : Unused solutions should be collected in a separate, sealed, and clearly labeled "Hazardous Chemical Waste" container. Do not pour solutions down the drain.

  • Disposal Vendor : All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor. Follow all local, state, and federal regulations for hazardous waste disposal.

Below is a workflow diagram illustrating the safe handling process for this compound.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh and Aliquot Solid prep_workspace->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution post_clean Clean Workspace and Equipment handle_solution->post_clean post_wash Wash Hands Thoroughly post_clean->post_wash dispose_solid Collect Solid Waste post_wash->dispose_solid dispose_liquid Collect Liquid Waste dispose_solid->dispose_liquid dispose_vendor Dispose via Approved Vendor dispose_liquid->dispose_vendor

Caption: Workflow for the safe handling of this compound.

By implementing these safety protocols and operational plans, research institutions can foster a secure environment for their scientists and professionals, enabling them to pursue their work with confidence and minimizing the risks associated with handling potent chemical compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dicaffeoylquinic acid
Reactant of Route 2
3,4-Dicaffeoylquinic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。